AZD0156
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRIQLYUAFVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821428-35-6 | |
| Record name | AZD-0156 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0156 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD0156: A Selective ATM Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is an orally bioavailable and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] ATM is a serine/threonine protein kinase that is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3] In many cancers, the DDR pathway is dysregulated, making tumors reliant on specific repair pathways and thus vulnerable to their inhibition. By targeting ATM, this compound has the potential to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, and to exploit synthetic lethality in tumors with specific genetic backgrounds, such as those with BRCA mutations.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of ATM kinase.[6] By binding to the ATP-binding site of ATM, this compound prevents the autophosphorylation of ATM at Serine 1981, a key step in its activation.[4][7] This inhibition abrogates the downstream signaling cascade, preventing the phosphorylation of key substrates such as CHK2, KAP1, and RAD50.[4] The consequence of this inhibition is the disruption of DNA damage-induced cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.[4][6]
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized by its potent and selective inhibition of ATM kinase and its ability to potentiate the effects of other anti-cancer agents. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Assay Description |
| IC50 (ATM inhibition) | HT29 | 0.58 nM | Inhibition of ATM auto-phosphorylation at Ser1981 following irradiation.[4][7] |
| Selectivity | Various | >1,000-fold vs. ATR, mTOR, PI3K-alpha | Cellular assays measuring the activity of related kinases.[4][7] |
Table 2: Preclinical Efficacy of this compound in Combination Therapies
| Combination Agent | Cancer Type | Model | Effect |
| Olaparib | Triple-Negative Breast Cancer | Patient-Derived Xenograft (HBCx-10, BRCA2 mut) | Improved efficacy of olaparib.[4] |
| Olaparib | Lung, Gastric, Breast Cancer | Cell Line Panel | Potentiation of olaparib's effects.[1][4] |
| Irradiation | Non-Small Cell Lung Cancer | Xenograft (NCI-H441) | Enhanced tumor growth inhibitory effects of radiation.[1][4] |
| Irinotecan | Colorectal Cancer | Patient-Derived Xenograft | Active combination in preclinical models.[8][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound.
ATM Kinase Inhibition Assay (Western Blotting)
This assay is used to determine the ability of this compound to inhibit the phosphorylation of ATM and its downstream substrates.
-
Cell Culture and Treatment:
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-CHK2 (Thr68)
-
Phospho-KAP1 (Ser824)
-
Phospho-RAD50
-
γH2AX (a marker of DNA double-strand breaks)[4]
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an appropriate imaging system.
-
Cell Viability and Proliferation Assays
These assays assess the impact of this compound, alone or in combination, on cancer cell growth and survival.
-
Colony Formation Assay:
-
Seed cells at a low density in 6-well plates.
-
Treat cells with this compound and/or a combination agent (e.g., olaparib, radiation).[4]
-
Allow cells to grow for 7-14 days until visible colonies form.[4]
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the surviving fraction.
-
-
Sytox Green Proliferation Assay:
-
Seed cells in 96-well plates.
-
Treat cells with a dose range of this compound and/or a combination agent.
-
After the desired incubation period (e.g., 5-8 days), lyse the cells and stain with Sytox Green, a fluorescent dye that binds to DNA.[7]
-
Measure fluorescence to determine the relative cell number and calculate GI50 (50% growth inhibition) values.[7]
-
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of this compound.
-
Tumor Implantation:
-
Drug Administration:
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, combination of this compound and agent).
-
Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[7]
-
Administer the combination agent according to its established protocol (e.g., olaparib at 50 mg/kg, orally; irradiation at 2 Gy daily for 5 days).[4][7]
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for pATM).[4]
-
Visualizations
Signaling Pathway
Caption: ATM Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship
Caption: Mechanism of action of this compound leading to therapeutic sensitization.
Conclusion
This compound is a highly potent and selective ATM kinase inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizing agent in combination with DNA-damaging therapies such as PARP inhibitors, chemotherapy, and radiation. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a promising anti-cancer therapeutic. Ongoing clinical trials will be crucial in determining its safety and efficacy in patients.[1][4]
References
- 1. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM Kinase Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Preclinical Profile of AZD0156: A-Technical Whitepaper on a Potent and Selective ATM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD0156 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] Preclinical research has demonstrated its potential as a powerful agent to enhance the efficacy of DNA-damaging therapies, including radiation and PARP inhibitors.[1][2][5][6][7] This document provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its evaluation. The findings underscore the therapeutic potential of this compound in oncology, particularly in combination strategies.
Introduction
The DNA damage response is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[1] In many cancers, alterations in DDR pathways contribute to genomic instability and tumor progression.[1] The ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[8][9] Inhibition of ATM presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This compound was developed as a highly potent and selective inhibitor of ATM, with favorable physicochemical and pharmacokinetic properties for clinical development.[1][6]
Mechanism of Action
This compound functions by targeting and binding to ATM, thereby inhibiting its kinase activity.[9] This action prevents the downstream signaling cascade that is normally initiated in response to DNA DSBs.[9] The inhibition of ATM-mediated signaling leads to a failure in the activation of DNA damage checkpoints, disruption of DNA repair processes, and can ultimately induce apoptosis in tumor cells.[3][4][9] By abrogating the ATM-dependent signaling pathway, this compound can sensitize cancer cells to the effects of chemotherapy and radiotherapy.[9]
In Vitro Efficacy
Potency and Selectivity
This compound has demonstrated sub-nanomolar potency in cell-based assays measuring the inhibition of ATM auto-phosphorylation at serine 1981.[1][4] It exhibits high selectivity for ATM, with over 1000-fold greater selectivity against other related kinases in the PI3K-like kinase (PIKK) family, such as ATR and mTOR.[1][4]
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.58 nM | HT29 | Inhibition of ATM auto-phosphorylation (Ser1981) | [1][3][4] |
| Selectivity vs. ATR | >1000-fold | - | Kinase activity assay | [1] |
| Selectivity vs. mTOR | >1000-fold | - | Kinase activity assay | [1] |
| Selectivity vs. PI3K-alpha | >1000-fold | - | Kinase activity assay | [1] |
Combination with Olaparib
Preclinical studies have extensively evaluated the synergistic effects of this compound in combination with the PARP inhibitor olaparib.[1][5][6] In various cancer cell lines, including triple-negative breast cancer (TNBC), gastric cancer, and non-small cell lung cancer, this compound has been shown to potentiate the cytotoxic effects of olaparib.[1][8] This potentiation is attributed to the ability of this compound to impede the repair of olaparib-induced DNA damage, leading to an increase in DNA double-strand breaks, cell cycle arrest, and apoptosis.[1][2][5][6][7]
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| FaDu (ATM proficient) | Head and Neck | This compound + Olaparib | Potentiation of olaparib-induced cell death | [1][6] |
| FaDu (ATM knockout) | Head and Neck | This compound + Olaparib | No potentiation effect observed | [6] |
| Various | TNBC, Gastric, NSCLC | This compound (33 nmol/L) + Olaparib | Potentiation of olaparib's growth inhibitory effects | [1] |
Radiosensitization
This compound has been demonstrated to be a potent radiosensitizer in vitro.[1][6] Pre-treatment with low doses of this compound was shown to abrogate irradiation-induced ATM signaling.[1][2][5][6] In melanoma cell lines, this compound exhibited a synergistic radiosensitizing effect, while showing minimal toxicity to healthy fibroblasts.[10] This combination leads to increased cell death and a significant G2/M cell cycle block in cancer cells.[10]
In Vivo Efficacy
Combination with Olaparib in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models of triple-negative breast cancer have shown that the combination of this compound and olaparib leads to improved efficacy compared to olaparib alone.[1][5]
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| HBCx-10 (BRCA2 and TP53 mutant) | TNBC | This compound + Olaparib | Enhanced anti-tumor effect | [8] |
| Two PDX models | TNBC | This compound + Olaparib | Improved efficacy of olaparib | [1][2][5] |
Combination with Irinotecan in Colorectal Cancer Models
In preclinical models of colorectal cancer, single-agent this compound showed limited activity.[5][8] However, when combined with irinotecan (or its active metabolite SN38), enhanced anti-proliferative effects and increased tumor growth inhibition were observed in both cell lines and patient-derived xenograft models.[8][11][12] The combination resulted in an increased G2/M arrest.[8][12]
| Model Type | Cancer Type | Treatment | Effect | Reference |
| 12 CRC cell lines | Colorectal Cancer | This compound + SN38 | Enhanced cellular proliferation and regrowth inhibition | [8][11][12] |
| 4 CRC PDX models | Colorectal Cancer | This compound + Irinotecan | Increased tumor growth inhibition | [8][11][12] |
Radiosensitization in Xenograft Models
Systemic delivery of this compound in a lung xenograft model demonstrated an enhancement of the tumor growth inhibitory effects of radiation treatment.[1][2][5][6]
Experimental Protocols
In Vitro Proliferation Assay (Sytox Green)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates.
-
Dosing: Cells were treated with increasing doses of olaparib with or without a fixed concentration of this compound (e.g., 33 nmol/L).[1]
-
Incubation: Plates were incubated for 5 to 8 days, depending on the cell doubling rate.[1]
-
Staining: Cell number was determined using the Sytox Green assay.
-
Analysis: Growth inhibition (GI50) values were calculated from the growth inhibition curves generated using GraphPad Prism.[1]
Western Blotting for Phospho-ATM
-
Cell Treatment: Cells (e.g., FaDu WT and KO) were pretreated with increasing doses of this compound for 1 hour.[1][6]
-
Lysis: Whole-cell lysates were generated 1 hour post-irradiation.[1][6]
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies against phosphorylated ATM substrates (e.g., pATM Ser1981, pCHK2-T68) and loading controls.[1]
-
Detection: Signals were detected and quantified.
In Vivo Xenograft Studies
-
Tumor Implantation: Patient-derived or cell-line-derived tumor fragments/cells were implanted into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a specified size.
-
Treatment Groups: Mice were randomized into vehicle control, single-agent (this compound, olaparib, or irinotecan), and combination treatment groups.[6][8]
-
Dosing: Drugs were administered orally according to the specified schedule.[6]
-
Tumor Measurement: Tumor volume was measured regularly.
-
Pharmacodynamic Analysis: Tumor tissues were collected for biomarker analysis (e.g., Western blotting, immunofluorescence for γH2AX and p-RAD50).[6][8]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ATM, blocking the DNA damage response to DSBs.
Caption: Workflow for assessing in vivo efficacy of this compound in xenograft models.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective ATM inhibitor with significant potential to enhance the efficacy of DNA-damaging cancer therapies. Its ability to synergize with PARP inhibitors and radiation in a variety of cancer models highlights a promising path for clinical investigation. The detailed experimental protocols and mechanistic insights provided in this document offer a solid foundation for further research and development of this compound as a novel oncology therapeutic. Phase I clinical trials have been initiated to evaluate this compound, both as a monotherapy and in combination with other agents.[1][2][5][6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 8. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - ProQuest [proquest.com]
- 12. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AZD0156 on Tumor Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3][4] By targeting ATM, this compound disrupts the signaling cascade that allows cancer cells to repair DNA double-strand breaks (DSBs), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][5] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis in tumor cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of ATM kinase activity, which is central to the cellular response to DNA DSBs.[1][2][3] In the presence of DNA damage, ATM is activated and phosphorylates a range of downstream substrates, including CHK2 and p53, to initiate cell cycle checkpoints and DNA repair.[5] By inhibiting ATM, this compound prevents these crucial signaling events. This disruption of the DDR pathway is particularly effective in sensitizing cancer cells to DNA-damaging agents, such as PARP inhibitors (e.g., olaparib) and radiation therapy.[1][2][3][6] The accumulation of unrepaired DNA damage leads to genomic instability, mitotic catastrophe, and ultimately, the induction of apoptosis.[1][2]
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various preclinical studies, primarily in combination with other anti-cancer agents. The following tables summarize key findings from these studies.
Table 1: Induction of Apoptosis by this compound in Combination with Olaparib in FaDu WT Cells
| Treatment Condition (96 hours) | Fold Increase in Cleaved Caspase-3/7 Signal (relative to control) | Reference |
| Olaparib (1 µmol/L) | Small increase | [1][2][7] |
| This compound (30 nmol/L) | Small increase | [1][2][7] |
| Olaparib (1 µmol/L) + this compound (30 nmol/L) | 4-fold increase | [1][2][7] |
Table 2: Effect of this compound and Olaparib on Cell Cycle Distribution in FaDu WT Cells
| Treatment Condition (24 hours) | Percentage of Cells in G2/M Phase | Reference |
| Control | ~20% | [1][7] |
| Olaparib | Modest effect | [1][7] |
| Olaparib + this compound (30 nmol/L) | >50% | [1][7] |
Table 3: Impact of this compound and SN38 on Cell Cycle Progression in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Treatment | Change in Cell Cycle Phase | Reference |
| HCT8, RKO, LOVO, HT29 | This compound + SN38 | Statistically significant increase in G2/M arrest | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound-induced apoptosis is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and key experimental workflows.
Detailed Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is a reliable method for identifying early and late apoptotic cells.[8][9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the desired concentrations of this compound, alone or in combination with other agents, for the specified duration. Include appropriate vehicle-treated controls.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13][14][15]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence readings
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate cells at the desired density in a white-walled 96-well plate and treat them with this compound and/or other compounds.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Equilibration: Remove the 96-well plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Western Blotting for Cleaved Caspase-3
This technique allows for the detection of the active, cleaved form of caspase-3, a hallmark of apoptosis.[16][17][18][19]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against cleaved caspase-3 (e.g., Asp175)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-3 (typically 17-19 kDa) indicates apoptosis.
Conclusion
This compound, as a potent ATM inhibitor, effectively induces apoptosis in tumor cells, particularly when combined with DNA-damaging agents like PARP inhibitors or radiation. Its mechanism of action, centered on the disruption of the DNA damage response, leads to an accumulation of DNA double-strand breaks, cell cycle arrest at the G2/M phase, and subsequent activation of the apoptotic cascade. The experimental protocols detailed in this guide provide robust methods for quantifying the apoptotic effects of this compound and elucidating its impact on key signaling pathways. This comprehensive understanding is vital for the continued development and clinical application of this compound as a promising anti-cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. biocompare.com [biocompare.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0156 and Synthetic Lethality: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its application in cancer research through the principle of synthetic lethality. This document details the core mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and Synthetic Lethality
This compound is an orally bioavailable and highly selective inhibitor of ATM, a critical serine/threonine kinase that orchestrates the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[1][2][3][4] By inhibiting ATM, this compound disrupts the signaling cascade that leads to cell cycle arrest, DNA repair, and apoptosis, thereby sensitizing cancer cells to DNA-damaging agents.
The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not.[5] In the context of cancer, this can be exploited by targeting a DDR pathway with a drug in cancer cells that already have a deficiency in another DDR pathway. A prime example of this is the use of PARP inhibitors in cancers with BRCA1 or BRCA2 mutations.[1][5] this compound leverages this principle by inducing a synthetic lethal phenotype in tumors with existing DDR defects or in combination with other agents that induce DNA damage or inhibit parallel repair pathways.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound, providing insights into its potency, selectivity, and efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| ATM | Cell-based | 0.00058 | [1] |
| ATR | Cell-based | 6.2 | [1] |
| mTOR | Cell-based | 0.61 | [1] |
| PI3Kα | Cell-based | 1.4 | [1] |
| DNA-PK | Enzyme | 0.14 | [1] |
Table 2: Preclinical Efficacy of this compound in Combination Therapies
| Cancer Model | Combination Agent | Effect | Reference |
| Colorectal Cancer (CRC) Cell Lines (HCT8, RKO, LOVO, HT29) | SN38 (active metabolite of irinotecan) | Decreased proliferation and cellular regrowth | [1] |
| CRC Patient-Derived Xenograft (PDX) Models | Irinotecan | Tumor growth inhibition | [1] |
| Triple-Negative Breast Cancer (TNBC) Xenografts (HBCx-10, BRCA2 and TP53 mutant) | Olaparib | Enhanced tumor growth inhibition | [1] |
| Lung, Gastric, and Breast Cancer Cell Lines | Olaparib | Potentiated cytotoxic effects | [2] |
| NCI-H441 Lung Xenograft | Irradiation (2 Gy/day for 5 days) | Enhanced tumor growth inhibitory effects | [2] |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway in DNA Damage Response
ATM plays a central role in the cellular response to DNA double-strand breaks. Upon activation, it phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, promote DNA repair, or induce apoptosis if the damage is irreparable.
Caption: ATM activation and downstream signaling in response to DNA DSBs.
Synthetic Lethality with this compound and PARP Inhibition
The combination of this compound with a PARP inhibitor, such as olaparib, creates a synthetic lethal interaction in cancer cells. PARP inhibitors trap PARP on single-strand DNA breaks, which can lead to the formation of DSBs during replication. In normal cells, these DSBs are repaired by ATM-dependent homologous recombination. However, in the presence of this compound, this repair pathway is blocked, leading to genomic instability and cell death.
Caption: Mechanism of synthetic lethality induced by this compound and Olaparib.
General Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound, both as a single agent and in combination, typically follows a multi-step workflow from in vitro characterization to in vivo efficacy studies.
Caption: A typical workflow for the preclinical assessment of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound and other compounds for combination studies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and/or combination agents in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine IC50 values using non-linear regression analysis. For combination studies, synergy can be assessed using models like the Bliss Additivity model.[1]
Western Blotting for DDR Markers
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the ATM signaling pathway, confirming target engagement and downstream effects of this compound.[2]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pATM (Ser1981), anti-ATM, anti-γH2AX, anti-pCHK2 (Thr68), anti-CHK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells in protein lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological context.[6][7] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are utilized.[8][9]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells or patient tumor fragments
-
This compound and combination agents formulated for oral gavage or other appropriate routes of administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of the mice.
-
PDX: Surgically implant small fragments of a patient's tumor subcutaneously.[2]
-
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound and/or combination agents according to the planned dosing schedule (e.g., once or twice daily oral gavage).[2] A vehicle control group must be included.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and mouse body weight 2-3 times per week.
-
Efficacy Endpoints: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic and Toxicity Analysis: At the end of the study, tumors and organs can be harvested for biomarker analysis (e.g., by western blot or immunohistochemistry) and toxicity assessment.
Conclusion
This compound is a promising therapeutic agent that effectively targets the ATM kinase, a central player in the DNA damage response. Its ability to induce synthetic lethality, particularly in combination with PARP inhibitors and DNA-damaging chemotherapy, provides a strong rationale for its continued investigation in various cancer types. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further explore the potential of this compound in preclinical and clinical settings. Further research is warranted to identify predictive biomarkers to select patients most likely to benefit from this compound-based therapies.[10]
References
- 1. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. startresearch.com [startresearch.com]
- 9. crownbio.com [crownbio.com]
- 10. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0156: A Technical Overview of its Impact on ATM-Mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical signaling protein in the DNA Damage Response (DDR), and its inhibition represents a promising strategy in cancer therapy. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling pathways involved.
Introduction: ATM Kinase and the Role of this compound
The Ataxia-Telangiectasia Mutated (ATM) protein is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2][3] Upon detection of DSBs, ATM is activated through autophosphorylation and initiates a signaling cascade that coordinates DNA repair, cell cycle checkpoint activation, and, if the damage is too severe, apoptosis.[1][4][5]
This compound is an orally bioavailable and highly selective inhibitor of ATM kinase activity.[6][7][8] By targeting ATM, this compound prevents the activation of downstream DNA damage signaling, thereby disrupting the repair of DSBs and sensitizing cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[8][9] Preclinical studies have demonstrated that this compound can potentiate the effects of therapies such as PARP inhibitors (e.g., olaparib) and chemotherapy agents (e.g., irinotecan).[10]
Mechanism of Action of this compound
This compound functions by binding to the ATP-binding pocket of the ATM kinase, which prevents its catalytic activity.[4] This inhibition abrogates the downstream signaling cascade that is normally initiated in response to DNA double-strand breaks.
Key consequences of ATM inhibition by this compound include:
-
Inhibition of ATM Autophosphorylation: this compound prevents the autophosphorylation of ATM at serine 1981, a crucial step in its activation.[1][9]
-
Suppression of Downstream Substrate Phosphorylation: The inhibitor blocks the phosphorylation of numerous downstream targets of ATM. This includes Checkpoint Kinase 2 (CHK2), KAP1, and RAD50, which are all involved in cell cycle control and DNA repair.[1]
-
Disruption of DNA Damage Repair: By inhibiting the ATM pathway, this compound impedes the efficient repair of DNA double-strand breaks.[6][9] This leads to an accumulation of DNA damage.
-
Abrogation of Cell Cycle Checkpoints: The inhibition of ATM prevents the activation of cell cycle checkpoints, particularly the G2/M checkpoint, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.[10][11]
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage and cell cycle dysregulation ultimately triggers programmed cell death (apoptosis) in cancer cells.[6][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. adrenomedullin-1-12-human.com [adrenomedullin-1-12-human.com]
- 5. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Antineoplastic Potential of AZD0156: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is an orally bioavailable and highly selective small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] ATM plays a pivotal role in detecting and signaling the presence of DNA double-strand breaks (DSBs), thereby orchestrating a network of cellular processes including cell cycle arrest, DNA repair, and apoptosis.[4] In the context of oncology, the inhibition of ATM represents a promising therapeutic strategy to potentiate the efficacy of DNA-damaging agents and to exploit synthetic lethality in tumors with specific genetic backgrounds. This technical guide provides a comprehensive overview of the preclinical antineoplastic activities of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound exerts its antineoplastic effects by directly inhibiting the kinase activity of ATM.[2][5] This inhibition prevents the downstream phosphorylation of ATM substrates that are essential for the DDR, leading to a disruption of DNA damage checkpoint activation and repair.[2][5] Consequently, in cancer cells treated with this compound, DNA damage induced by exogenous agents such as ionizing radiation or chemotherapy is not efficiently repaired, leading to the accumulation of genomic instability and ultimately, apoptotic cell death.[2][6]
The primary mechanisms through which this compound demonstrates antineoplastic activity include:
-
Radiosensitization: By abrogating the ATM-mediated response to radiation-induced DSBs, this compound significantly enhances the cytotoxic effects of radiotherapy.[7]
-
Chemosensitization: this compound potentiates the anticancer activity of DNA-damaging chemotherapeutic agents like topoisomerase inhibitors (e.g., irinotecan).[1]
-
Synthetic Lethality with PARP Inhibitors: In combination with Poly (ADP-ribose) polymerase (PARP) inhibitors such as olaparib, this compound induces synthetic lethality.[7] By inhibiting ATM, this compound creates a dependency on PARP for DNA repair, and the concurrent inhibition of both pathways leads to catastrophic DNA damage and cell death, particularly in tumors with existing DDR defects.[7]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of ATM with an IC50 of 0.58 nM (0.00058 µM) in HT29 colorectal cancer cells.[1] It exhibits high selectivity for ATM over other related kinases, as shown in the table below.
| Kinase | IC50 (µM) |
| ATM | 0.00058 |
| ATR | 6.2 |
| mTOR | 0.61 |
| PI3Kα | 1.4 |
| DNA-PK (enzyme) | 0.14 |
| Table 1: Selectivity profile of this compound against key kinases in the PIKK family. Data sourced from cellular or enzymatic assays.[1] |
In Vitro Growth Inhibition (in combination with Olaparib)
The combination of this compound with the PARP inhibitor olaparib has shown significant potentiation of growth inhibition across various cancer cell lines. The following table summarizes the GI50 (concentration for 50% growth inhibition) values for olaparib alone and in combination with 33 nM this compound.
| Cell Line | Cancer Type | Olaparib GI50 (µM) | Olaparib + this compound (33 nM) GI50 (µM) | Fold Potentiation |
| HCC1806 | Triple-Negative Breast Cancer | 1.8 | 0.08 | 22.5 |
| CAL-51 | Triple-Negative Breast Cancer | 3.5 | 0.3 | 11.7 |
| NCI-H2122 | Non-Small Cell Lung Cancer | >10 | 1.2 | >8.3 |
| SNU-16 | Gastric Cancer | 1.5 | 0.09 | 16.7 |
| MKN-45 | Gastric Cancer | >10 | 2.5 | >4.0 |
| Table 2: Potentiation of olaparib-induced growth inhibition by this compound in various cancer cell lines.[7][8] |
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, this compound in combination with DNA-damaging agents has demonstrated significant tumor growth inhibition (TGI). For instance, in a patient-derived triple-negative breast cancer xenograft model (HBCx-10), the combination of this compound and olaparib resulted in enhanced antitumor effects.[1] Similarly, in a colorectal cancer xenograft model (SW620), while this compound alone had no single-agent efficacy, its combination with irinotecan led to tumor regression.[1]
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Inhibition by this compound
The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the antineoplastic effects of this compound.
Detailed Experimental Protocols
Western Blot for Phosphorylated ATM (pATM) and γH2AX
-
Cell Lysis: Treat cancer cells with this compound with or without a DNA-damaging agent. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pATM (Ser1981), total ATM, γH2AX (Ser139), total H2AX, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound and/or a DNA-damaging agent.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.
-
Quantification: Analyze the images to quantify the number of γH2AX foci per nucleus.[5]
Colony Formation Assay
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound, a DNA-damaging agent, or a combination of both.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with methanol and stain them with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the untreated control.[9][10]
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Treatment: Culture and treat cells with this compound and/or other agents as required.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[11][12][13][14]
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Surgically implant fresh tumor tissue from a patient into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.
-
Treatment Studies: When tumors in the experimental cohort reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, olaparib alone, and the combination).
-
Monitoring and Endpoint: Measure tumor volume and body weight regularly. The study endpoint is typically reached when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group to assess efficacy.[15][16][17]
Conclusion
This compound is a potent and selective ATM inhibitor with significant antineoplastic activity, particularly when used in combination with DNA-damaging therapies such as radiation and PARP inhibitors. Its ability to disrupt the DNA damage response provides a strong rationale for its continued investigation in clinical trials for the treatment of various cancers. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of ATM inhibition.
References
- 1. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. f.oaes.cc [f.oaes.cc]
- 16. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
AZD0156: A Technical Overview of its Function in Disrupting DNA Damage Repair
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on AZD0156, a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. It outlines the core mechanism of action, summarizes key preclinical quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its function as a disruptor of the DNA damage response (DDR).
Core Mechanism of Action: Inhibition of the ATM Signaling Cascade
This compound is an orally bioavailable inhibitor that targets the ATM kinase, a critical mediator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM is a serine/threonine protein kinase that is activated by DSBs, initiating a signaling cascade that coordinates cell cycle checkpoint activation, DNA repair, and apoptosis[1][3][4]. By binding to and inhibiting the kinase activity of ATM, this compound effectively abrogates this response[1]. This disruption prevents the phosphorylation of downstream ATM substrates, such as CHK2, RAD50, and H2AX, thereby preventing DNA damage checkpoint activation and impairing the repair of cytotoxic DSBs[2][5]. This mechanism not only induces apoptosis in tumor cells that overexpress ATM but also sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies[1].
References
- 1. Facebook [cancer.gov]
- 2. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
AZD0156 In Vitro Assay Protocols for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is a potent and selective, orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3] In many cancers, the DDR pathway is dysregulated, making it an attractive target for therapeutic intervention. This compound, by inhibiting ATM, can prevent the repair of DNA damage, leading to synthetic lethality in cancer cells with specific DNA repair defects or sensitizing them to DNA-damaging agents like chemotherapy and radiation.[2][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound is a highly selective ATM inhibitor with a reported IC50 of 0.58 nM in a cell-based assay measuring ATM auto-phosphorylation at Serine 1981.[2][5] Its selectivity for ATM is over 1,000-fold higher than for other related kinases such as ATR, mTOR, and PI3Kα.[5][6] By inhibiting ATM, this compound abrogates the phosphorylation of downstream substrates, thereby disrupting the DNA damage checkpoint, impeding DNA repair, and ultimately inducing apoptosis in cancer cells.[1]
Data Presentation
This compound Single Agent Activity
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Treatment Duration | Reference |
| PC-3 | Prostate Cancer | Clonogenic Survival | 0.28 | Not Specified | [1] |
| DU145 | Prostate Cancer | Clonogenic Survival | 0.30 | Not Specified | [1] |
| LNCaP | Prostate Cancer | Clonogenic Survival | 0.29 | Not Specified | [1] |
| HCT8 | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |
| RKO | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |
| LOVO | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |
| HT29 | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |
This compound Combination Activity with Olaparib
| Cell Line | Cancer Type | Assay | Olaparib GI50 (µM) (DMSO Control) | Olaparib GI50 (µM) (+33 nM this compound) | Treatment Duration | Reference |
| HCC1806 | Triple-Negative Breast Cancer | Sytox Green | 0.3 | 0.03 | 5-8 days | [2] |
| CAL-51 | Triple-Negative Breast Cancer | Sytox Green | >10 | 1 | 5-8 days | [2] |
| NCI-H2122 | Non-Small Cell Lung Cancer | Sytox Green | 3 | 0.3 | 5-8 days | [2] |
| SNU-16 | Gastric Cancer | Sytox Green | >10 | 1 | 5-8 days | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,500-3,000 cells per well in 100 µL of complete medium and incubate overnight.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Methylene blue staining solution (0.5% w/v in 50% ethanol)
Procedure:
-
Seed a suitable number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 nM, 10 nM) for 24 hours. For combination studies, a DNA-damaging agent can be added 3 hours after this compound treatment.
-
After 24 hours, replace the drug-containing medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and stain with methylene blue solution for 30 minutes at room temperature.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies containing more than 50 cells.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Western Blot Analysis for ATM Signaling
This protocol is to detect the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., etoposide, ionizing radiation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p-RAD50 (Ser635), anti-γH2AX (Ser139), and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 30 nM) for 1 hour.[5]
-
Induce DNA damage (e.g., treat with etoposide or irradiate).
-
After the desired time point (e.g., 1-4 hours post-damage induction), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed 300,000 cells per well in 6-well plates and incubate overnight.[6]
-
Treat the cells with this compound (e.g., 50 nM, 100 nM) for 24 hours.[6]
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[6]
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits ATM kinase, a key regulator of the DNA damage response.
Caption: General workflow for in vitro assays with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. crisprcasx.com [crisprcasx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of AZD0156 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of AZD0156, a potent and selective ATM kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to the preparation of stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 461.56 g/mol | [1][2] |
| CAS Number | 1821428-35-6 | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | Approx. 20 mg/mL (43.33 mM) | [2] |
| Recommended Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 2 years | [2] |
Signaling Pathway of this compound
This compound is a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound prevents the downstream signaling cascade, thereby sensitizing cancer cells to DNA-damaging agents.
Figure 1. Simplified signaling pathway of this compound action.
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1. Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact. DMSO can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.
3.3. Preparation Workflow
Figure 2. Experimental workflow for preparing this compound stock solution.
3.4. Step-by-Step Procedure
-
Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mmol/L x 461.56 g/mol
-
For 1 mL of a 10 mM stock solution, you will need 4.6156 mg of this compound.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed powder into a sterile, amber microcentrifuge tube or vial. The use of amber vials is recommended to protect the compound from light.
-
Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath or gentle warming (not exceeding 37°C) may be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 2 years), store at -80°C.[2]
-
Properly label all aliquots with the compound name, concentration, date of preparation, and your initials.
-
Best Practices for Use
-
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (DMSO at the same final concentration as the test compound) in your experiments.
-
Before use, thaw a single aliquot of the stock solution at room temperature and gently vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles of the same aliquot.
References
Application Notes and Protocols for Western Blot Analysis of pATM (S1981) Following AZD0156 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of phosphorylated ATM at serine 1981 (pATM-S1981) by Western blot in response to treatment with AZD0156, a potent and selective ATM kinase inhibitor.[1][2] The provided methodologies are intended to guide researchers in accurately assessing the pharmacodynamic effects of this compound on the ATM signaling pathway.
Introduction
This compound is an orally bioavailable and selective inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATM is activated in response to DNA double-strand breaks (DSBs), initiating a signaling cascade that coordinates cell cycle arrest, DNA repair, and apoptosis.[3] A key event in ATM activation is its autophosphorylation at serine 1981 (S1981).[3][4] this compound effectively inhibits this autophosphorylation, thereby abrogating downstream ATM signaling.[5] This makes the quantification of pATM (S1981) a crucial pharmacodynamic biomarker for assessing the biological activity of this compound in both preclinical and clinical settings.[6][7] Western blotting is a widely used and effective method to measure the levels of pATM (S1981).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibitory effect of this compound on pATM. This data is compiled from preclinical studies and illustrates the dose-dependent inhibition of ATM autophosphorylation.
| Cell Line | Treatment Conditions | This compound Concentration | % Inhibition of pATM (S1981) | Reference |
| HT29 | 1 hour pre-incubation followed by X-ray irradiation | 0.58 nM (IC50) | 50% | [5][8] |
| FaDu WT | 1 hour pre-incubation prior to 5 Gy irradiation | Dose-dependent | Not specified | [5][7] |
| A549 | 24-hour exposure to M6620 (ATRi) to induce ATM activation | Not applicable (illustrates ATM activation) | N/A | [6] |
| Lymphocytes | Exposure to 2 Gy irradiation | Not applicable (illustrates ATM activation) | N/A | [9] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., HT29, FaDu, or other relevant cancer cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
DNA Damaging Agent: e.g., Irradiation source, Etoposide, or Neocarzinostatin.
-
Lysis Buffer: Modified RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Recipe for Modified RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8]
-
Immediately before use, add: 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[8][10]
-
-
Protein Assay Reagent: e.g., BCA or Bradford reagent.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ATM (S1981) monoclonal antibody (e.g., Cell Signaling Technology #13050).[3]
-
Rabbit or mouse anti-total ATM antibody.
-
Antibody against a loading control protein (e.g., β-actin, GAPDH, or Vinculin).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: CCD-based imager or X-ray film.
Protocol for Western Blot Analysis of pATM (S1981)
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage. A common method is irradiation (e.g., 5-10 Gy).
-
Incubate the cells for a specified time post-damage induction (e.g., 30-60 minutes) to allow for ATM activation.
2. Cell Lysis:
-
Place culture dishes on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (supplemented with inhibitors) to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blot Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (a lower percentage gel, e.g., 6-8%, is recommended for the large ATM protein).
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pATM (S1981) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.
6. Stripping and Re-probing (Optional but Recommended):
-
To normalize the pATM signal, the membrane can be stripped and re-probed for total ATM and a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total ATM.
-
Repeat the detection steps.
-
The membrane can be stripped and re-probed again for a loading control protein.
7. Densitometric Analysis:
-
Quantify the band intensities for pATM, total ATM, and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the pATM signal to the total ATM signal to account for any changes in total ATM protein levels. Further normalization to the loading control can also be performed.
-
Calculate the percentage inhibition of pATM in this compound-treated samples relative to the vehicle-treated control.
Troubleshooting and Key Considerations
-
Phosphatase and Protease Inhibitors: It is crucial to include both phosphatase and protease inhibitors in the lysis buffer and to keep samples on ice to preserve the phosphorylation state of ATM.[8]
-
Blocking Agent: Use BSA for blocking and antibody dilutions, as milk contains phosphoproteins (casein) that can increase background noise when using phospho-specific antibodies.
-
Antibody Validation: Ensure the specificity of the pATM (S1981) antibody. It is recommended to include positive controls (e.g., cells treated with a DNA damaging agent without inhibitor) and negative controls (e.g., ATM-deficient cells).
-
Loading Control: Due to the large size of ATM (~350 kDa), it is important to ensure complete transfer to the membrane. A loading control should be chosen that is in a different molecular weight range to avoid overlap.
-
Dose-Response and Time-Course: To fully characterize the effect of this compound, it is recommended to perform both dose-response and time-course experiments.
References
- 1. Detecting ATM-Dependent Chromatin Modification in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Phospho-ATM (Ser1981) (D25E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Autophosphorylation at serine 1981 stabilizes ATM at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM-mediated phosphorylation of polynucleotide kinase/phosphatase is required for effective DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 9. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pamgene.com [pamgene.com]
Application Notes and Protocols: Assessing Radiosensitization using AZD0156 in a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] In the context of cancer therapy, inhibiting ATM with this compound has been shown to be a promising strategy to enhance the efficacy of DNA-damaging agents, particularly ionizing radiation.[1][2][4][5][6] This application note provides a detailed protocol for utilizing a colony formation assay (also known as a clonogenic survival assay) to quantitatively assess the radiosensitizing effects of this compound.
The colony formation assay is the gold standard for determining the in vitro reproductive integrity of cells after exposure to cytotoxic agents.[7] It measures the ability of a single cell to proliferate and form a colony, thereby providing a measure of long-term cell survival. By comparing the survival of cells treated with radiation alone to those treated with a combination of radiation and this compound, the radiosensitizing potential of the inhibitor can be accurately quantified.
Mechanism of Action: this compound as a Radiosensitizer
Ionizing radiation induces DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. In response to DSBs, the ATM kinase is activated, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. By inhibiting ATM, this compound prevents the cell from effectively repairing these radiation-induced DSBs.[1][2] This leads to an accumulation of DNA damage, ultimately resulting in mitotic catastrophe and cell death, thereby sensitizing the cancer cells to radiation. Preclinical studies have demonstrated that this compound can abrogate irradiation-induced ATM signaling, leading to enhanced tumor growth inhibitory effects of radiation treatment.[1][2]
References
- 1. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD0156 and Olaparib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of combination therapy involving AZD0156, a potent and selective ATM kinase inhibitor, and olaparib, a PARP inhibitor. This combination leverages the principle of synthetic lethality to enhance anti-tumor efficacy, particularly in cancers with defects in the DNA Damage Response (DDR) pathway.
Introduction and Scientific Rationale
The combination of this compound and olaparib is a promising anti-cancer strategy that exploits the concept of synthetic lethality. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, effectively traps PARP on DNA at the site of single-strand breaks.[1][2] This leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[2][3] In cancer cells with a compromised homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[2][4]
However, cancer cells can develop resistance to PARP inhibitors by utilizing other DNA repair pathways, including those regulated by the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical sensor of DSBs and initiates a signaling cascade to orchestrate cell cycle arrest and DNA repair.[5][6]
This compound is a potent and selective inhibitor of ATM kinase.[5][7] By inhibiting ATM, this compound prevents the activation of downstream DNA repair pathways, thereby sensitizing cancer cells to the DNA damage induced by olaparib.[5][8] Preclinical studies have demonstrated that the combination of this compound and olaparib leads to increased DNA damage, cell cycle arrest at the G2/M phase, and apoptosis in various cancer cell lines, including those resistant to olaparib alone.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of this compound and olaparib combination therapy.
Table 1: In Vitro Growth Inhibition (GI50) of Olaparib in Combination with this compound
| Cell Line | Cancer Type | Olaparib GI50 (µM) | Olaparib + 33 nM this compound GI50 (µM) | Fold Potentiation |
| NCI-H2122 | Non-Small Cell Lung | 1.8 | 0.4 | 4.5 |
| NCI-H1568 | Non-Small Cell Lung | >10 | 1.7 | >5.9 |
| HCC1937 | Triple-Negative Breast | 0.003 | 0.001 | 3.0 |
| CAL-51 | Triple-Negative Breast | 1.5 | 0.2 | 7.5 |
| SNU-16 | Gastric | 8.8 | 1.1 | 8.0 |
| NCI-N87 | Gastric | >10 | 2.3 | >4.3 |
Data extracted from Riches et al., Molecular Cancer Therapeutics, 2020.[5]
Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) |
| HBCx-10 (BRCA2 mutant) | Triple-Negative Breast | Olaparib | 70 |
| Olaparib + this compound | 95 | ||
| HBCx-9 (Olaparib-insensitive) | Triple-Negative Breast | Olaparib | 20 |
| Olaparib + this compound | 60 |
Data interpreted from graphical representations in Riches et al., Molecular Cancer Therapeutics, 2020.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: DNA Damage Response pathway targeted by Olaparib and this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced cytotoxicity of PARP inhibition in mantle cell lymphoma harbouring mutations in both ATM and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with AZD0156
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing cell cycle arrest induced by the ATM kinase inhibitor, AZD0156, using flow cytometry with propidium iodide (PI) staining. The information is intended for professionals in research and drug development.
Introduction
This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical signaling protein in the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATM, this compound disrupts the cell's ability to repair DNA double-strand breaks, leading to the activation of cell cycle checkpoints, cell cycle arrest, and ultimately apoptosis in cancer cells.[4][5] This makes this compound a promising agent for cancer therapy, particularly in combination with DNA-damaging agents like PARP inhibitors (e.g., olaparib) or chemotherapy (e.g., irinotecan).[1][6]
Flow cytometry with propidium iodide (PI) is a widely used and reliable method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[7] This allows for the quantification of cell populations in each phase of the cell cycle.
Principle of the Assay
This protocol outlines the treatment of cancer cell lines with this compound, followed by fixation, staining with PI, and analysis by flow cytometry. The inhibition of ATM by this compound, especially when combined with a DNA-damaging agent, is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[1][6]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits ATM, preventing downstream signaling that leads to G2/M cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., FaDu, HCT8, RKO, LOVO, HT29)[1][6]
-
Cell Culture Medium: As required for the specific cell line
-
This compound: Stock solution in DMSO
-
Optional Co-treatment: Olaparib or SN38 (active metabolite of irinotecan)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA
-
70% Ethanol: Ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Flow Cytometry Tubes
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Drug Treatment:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically around 600-630 nm).[8]
-
Collect at least 10,000 events per sample.[10]
-
Use a low flow rate to improve the coefficient of variation (CV) of the peaks.[10]
-
Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.[10]
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow
Caption: A streamlined workflow for analyzing cell cycle distribution following this compound treatment.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.
Table 1: Effect of this compound and Olaparib on Cell Cycle Distribution in FaDu Cells at 24 hours.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (DMSO) | ~65% | ~15% | ~20% |
| Olaparib (1 µM) | ~60% | ~18% | ~22% |
| This compound (30 nM) | ~63% | ~16% | ~21% |
| This compound (30 nM) + Olaparib (1 µM) | ~30% | ~18% | >50% |
Note: The data presented in this table are representative values based on published literature and are intended for illustrative purposes.[1][11] Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound and SN38 on Cell Cycle Distribution in Colorectal Cancer Cell Lines at 24 hours.
| Cell Line | Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| HCT8 | Control | 68.3 | 19.5 | 12.2 |
| SN38 (10 nM) | 55.1 | 23.4 | 21.5 | |
| This compound (50 nM) + SN38 (10 nM) | 45.2 | 25.8 | 29.0 | |
| This compound (100 nM) + SN38 (10 nM) | 42.1 | 26.3 | 31.6 | |
| RKO | Control | 72.5 | 15.8 | 11.7 |
| SN38 (10 nM) | 50.2 | 22.1 | 27.7 | |
| This compound (50 nM) + SN38 (10 nM) | 35.6 | 24.3 | 40.1 | |
| This compound (100 nM) + SN38 (10 nM) | 30.9 | 23.8 | 45.3 |
Note: This table presents example data adapted from studies on colorectal cancer cell lines.[6][12] The combination of this compound and SN38 leads to a significant increase in the G2/M population.
Troubleshooting
-
High CV in G0/G1 peak: Ensure slow and dropwise addition of ethanol during fixation while vortexing. Run samples at a low flow rate.
-
Cell Clumping: Filter the stained cell suspension through a 40 µm nylon mesh before analysis. Ensure proper vortexing during fixation.
-
Noisy Baseline/Debris: Use a forward scatter versus side scatter plot to gate out debris.
-
Weak PI Signal: Ensure the PI staining solution is fresh and protected from light. Increase incubation time if necessary.
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the impact of this compound on cell cycle progression and gain valuable insights into its mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. igbmc.fr [igbmc.fr]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence of γH2AX Foci Following AZD0156 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] ATM is activated by DNA double-strand breaks (DSBs) and, in turn, phosphorylates a variety of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1][4] One of the key downstream targets of ATM is the histone variant H2AX, which is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DSBs.[5] These γH2AX foci serve as a platform for the recruitment of DNA repair proteins and are a widely used biomarker for DNA damage.[5][6]
This document provides a detailed protocol for the immunofluorescent detection and quantification of γH2AX foci in cells treated with the ATM inhibitor this compound. It also includes quantitative data on the effects of this compound on γH2AX foci formation, both alone and in combination with other agents, as well as diagrams illustrating the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of this compound on the formation of γH2AX foci in FaDu wild-type (WT) cells, a human pharyngeal squamous cell carcinoma line. The data is presented as the percentage of cells with greater than five nuclear γH2AX foci.
Table 1: Effect of this compound on Irradiation-Induced γH2AX Foci Formation
| Treatment Condition | Concentration | Time Point | % of Cells with >5 γH2AX Foci (Mean ± SEM) |
| DMSO (Control) | - | 4 hours post-IR | < 5% |
| Irradiation (IR) | 5 Gy | 4 hours post-IR | ~25% |
| This compound + Irradiation (IR) | 30 nmol/L | 4 hours post-IR | < 2% |
Source: Adapted from Riches, L.C., et al. (2019). Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics.
Table 2: Effect of this compound on Olaparib-Induced γH2AX Foci Formation
| Treatment Condition | Concentration | Time Point | % of Cells with >5 γH2AX Foci (Mean ± SEM) |
| DMSO (Control) | - | 48 hours | ~5% |
| Olaparib | 3 µmol/L | 48 hours | ~20% |
| This compound | 30 nmol/L | 48 hours | ~5% |
| This compound + Olaparib | 30 nmol/L + 3 µmol/L | 48 hours | ~55% |
Source: Adapted from Riches, L.C., et al. (2019). Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically.[1]
Signaling Pathway
The following diagram illustrates the role of this compound in the DNA damage response pathway, specifically its inhibitory effect on ATM and the subsequent impact on γH2AX formation.
Caption: this compound inhibits ATM, blocking H2AX phosphorylation.
Experimental Workflow
The diagram below outlines the key steps in the immunofluorescence protocol for detecting γH2AX foci following treatment with this compound.
Caption: Workflow for γH2AX immunofluorescence with this compound.
Experimental Protocols
This section provides a detailed methodology for performing immunofluorescence to detect γH2AX foci in cultured cells treated with this compound.
Materials and Reagents:
-
Cell Line: FaDu cells or other appropriate cell line
-
Culture Medium: As required for the chosen cell line
-
This compound
-
DNA Damaging Agent: e.g., Olaparib or access to an irradiator
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA): 4% in PBS
-
Triton X-100: 0.5% in PBS
-
Bovine Serum Albumin (BSA): 3% in PBS
-
Primary Antibody: Mouse anti-γH2AX (e.g., Millipore, clone JBW301)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or other suitable fluorescently labeled secondary antibody)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips or 96-well imaging plates
-
Fluorescence Microscope
Protocol:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a multi-well plate or directly into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Prepare the desired concentrations of this compound and the DNA damaging agent (e.g., Olaparib) in the appropriate cell culture medium.
-
Pre-treat the cells with this compound for a specified time (e.g., 1 hour) before inducing DNA damage.
-
Induce DNA damage by adding the DNA damaging agent or by irradiating the cells. Include appropriate controls (e.g., vehicle control, this compound alone, DNA damaging agent alone).
-
Incubate for the desired time post-damage induction (e.g., 4 hours for irradiation, 48 hours for Olaparib).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[2]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[2]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with 3% BSA in PBS for 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in the blocking solution (e.g., 1:500 dilution for Millipore, clone JBW301).[2]
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution (e.g., 1:500).
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
If using coverslips, mount them onto glass slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope equipped with the appropriate filters for DAPI and the fluorophore on the secondary antibody.
-
-
Image Analysis and Quantification:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Set a threshold to distinguish foci from the background nuclear staining.
-
Count the number of foci in a statistically relevant number of cells for each condition (e.g., at least 50-100 cells).
-
Calculate the average number of foci per cell or the percentage of cells with a number of foci above a defined threshold (e.g., >5 foci).
-
Conclusion
The provided protocol and supporting information offer a comprehensive guide for researchers investigating the effects of the ATM inhibitor this compound on DNA damage signaling. The immunofluorescent detection of γH2AX foci is a robust method to assess the cellular response to this compound, both as a monotherapy and in combination with DNA damaging agents. The quantitative data presented demonstrates the ability of this compound to abrogate ATM-dependent γH2AX formation following irradiation and to potentiate the DNA damage induced by PARP inhibitors like Olaparib. These methodologies are crucial for the preclinical evaluation and clinical development of novel cancer therapeutics targeting the DNA damage response pathway.
References
- 1. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD0156 in Colorectal Cancer Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of AZD0156, a potent and selective inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, for the treatment of colorectal cancer (CRC). The protocols detailed below are based on studies investigating the single-agent activity of this compound and its synergistic effects when combined with the topoisomerase I inhibitor irinotecan (or its active metabolite, SN38) and 5-fluorouracil (5FU) in various CRC preclinical models.
Introduction
This compound is an orally bioavailable inhibitor of ATM, a critical kinase in the DNA damage response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs). In oncology, targeting DDR pathways is a promising strategy to enhance the efficacy of DNA-damaging chemotherapies and exploit synthetic lethality in tumors with existing DDR defects. Irinotecan, a standard-of-care chemotherapy for CRC, induces DSBs, providing a strong rationale for combination therapy with an ATM inhibitor like this compound. Preclinical studies have shown that while this compound has limited single-agent activity in CRC models, it can significantly enhance the anti-tumor effects of irinotecan.
Data Presentation
In Vitro Efficacy of this compound and SN38 Combination
The combination of this compound and SN38 (the active metabolite of irinotecan) has been evaluated in a panel of colorectal cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound and SN38 on Cell Proliferation in Selected CRC Cell Lines
| Cell Line | Treatment | Percent Confluence Relative to Vehicle (120 hours) |
| HCT8 | This compound (100 nM) + SN38 (10 nM) | Decreased proliferation compared to single-agent this compound (P < 0.0001) |
| RKO | This compound (100 nM) + SN38 (10 nM) | Decreased proliferation compared to single-agent this compound (P = 0.0005) |
| LOVO | This compound (100 nM) + SN38 (10 nM) | Decreased proliferation compared to single-agent this compound (P < 0.0001) |
| HT29 | This compound (100 nM) + SN38 (10 nM) | Decreased proliferation compared to single-agent this compound (P = 0.0002) |
Table 2: Cell Cycle Analysis of CRC Cell Lines Treated with this compound and SN38
| Cell Line | Treatment | Key Cell Cycle Effect |
| RKO | This compound + SN38 | Increased G2/M arrest (P = 0.0005 compared to untreated) |
| HT29 | This compound + SN38 | Increased G2/M arrest (P = 0.0192 compared to untreated) |
| HCT8 | SN38 | Significant decrease in G1 phase cells (P < 0.0001 compared to untreated) |
| RKO | SN38 | Significant decrease in G1 phase cells (P < 0.0001 compared to untreated) |
| HT29 | SN38 | Significant decrease in G1 phase cells (P < 0.0001 compared to untreated) |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound in combination with irinotecan and 5-FU was assessed in CRC patient-derived xenograft (PDX) models.
Table 3: Tumor Growth Inhibition in CRC PDX Models
| PDX Model | Treatment | Key Outcome |
| CRC026 (NRAS Q61K MT) | This compound + Irinotecan | Evidence of tumor regression; significant effect compared to single-agent this compound (P < 0.0001) |
| CRC026 (NRAS Q61K MT) | Irinotecan | Significant tumor growth inhibition (P < 0.0001) |
| CRC026 (NRAS Q61K MT) | This compound + Irinotecan + 5FU | Significant tumor growth inhibition (P < 0.0001) |
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Oral AZD0156 Administration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is a potent and selective, orally bioavailable inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, a critical signaling protein in the DNA damage response (DDR) pathway.[1][2][3][4] By inhibiting ATM, this compound can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiotherapy.[2][4] These application notes provide a summary of the in vivo administration of oral this compound, its pharmacokinetic properties, and detailed protocols for its use in preclinical research.
Data Presentation: Preclinical Pharmacokinetics of this compound
The following tables summarize the preclinical pharmacokinetic parameters of this compound in rats and dogs, highlighting its favorable oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Clearance (CL) | 19.5 mL/min/kg |
| Volume of Distribution (Vss) | 5.7 L/kg |
| Half-life (t½) | ~5 hours |
| Oral Bioavailability (F) | 50% |
| Data sourced from a study on the discovery of this compound. |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value |
| Clearance (CL) | 27.6 mL/min/kg |
| Volume of Distribution (Vss) | 11 L/kg |
| Half-life (t½) | ~5 hours |
| Oral Bioavailability (F) | 65% |
| Data sourced from a study on the discovery of this compound. |
Signaling Pathway: this compound Mechanism of Action
This compound targets and inhibits the ATM kinase, a key regulator of the DNA damage response. The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of oral this compound for efficacy studies and a general protocol for assessing its oral bioavailability in a preclinical setting.
Protocol 1: In Vivo Administration of Oral this compound in Xenograft Models
This protocol is based on dosing regimens reported in preclinical efficacy studies.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)
-
Appropriate animal model (e.g., immunodeficient mice bearing human tumor xenografts)
-
Oral gavage needles
-
Syringes
-
Animal balance
2. Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer the this compound suspension orally via gavage. The volume is typically 10 mL/kg for mice.
-
For combination studies, this compound is often administered approximately 1 hour prior to the other therapeutic agent (e.g., olaparib or irradiation).[5]
-
-
Dosing Schedule:
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Protocol 2: Assessment of Oral Bioavailability of this compound
This is a general protocol for a pharmacokinetic study to determine the oral bioavailability of this compound.
1. Materials:
-
This compound
-
Vehicle for oral administration (as in Protocol 1)
-
Solvent for intravenous (IV) administration (e.g., a solution containing a solubilizing agent like DMSO, followed by dilution with saline or other appropriate vehicle)
-
Male Sprague-Dawley rats or beagle dogs
-
Oral gavage needles and syringes
-
IV catheters and infusion pumps (for IV administration)
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
UPLC-MS/MS system
2. Experimental Workflow Diagram:
3. Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Divide animals into two groups: one for oral administration and one for IV administration.
-
Oral Group: Administer this compound orally via gavage at a predetermined dose.
-
IV Group: Administer this compound intravenously, typically as a slow bolus injection or a short infusion, at a lower dose than the oral group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., tail vein in rats) at specified time points post-dosing.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of this compound in plasma.
-
Prepare a standard calibration curve and quality control samples in blank plasma.
-
Process the plasma samples, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data for both oral and IV routes. Key parameters include:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
-
Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
This compound is an orally bioavailable ATM inhibitor with demonstrated preclinical efficacy. The provided data and protocols offer a framework for researchers to conduct further in vivo studies to explore the therapeutic potential of this compound in various cancer models. Careful consideration of the dosing regimen and appropriate bioanalytical methods are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of this compound (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2 H-pyran-4-yl)-1,3-dihydro-2 H-imidazo[4,5- c]quinolin-2-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 1 from DNA damage sensing by the ATM and ATR kinases. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing AZD0156 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD0156, a potent and selective ATM kinase inhibitor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical protein in the DNA damage response (DDR) pathway, particularly in signaling and repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, this compound prevents the activation of DNA damage checkpoints, disrupts DNA repair processes, and can lead to apoptosis in cancer cells, especially when combined with DNA-damaging agents like radiation or certain chemotherapies.[1][2][5][6][7]
Q2: What is the reported IC50 for this compound?
This compound has a reported IC50 of 0.58 nM in cell-based assays that measure the inhibition of ATM auto-phosphorylation at serine 1981.[1][5][6] It demonstrates high selectivity, being over 1,000-fold more selective for ATM compared to other related kinases such as ATR, mTOR, and PI3K-alpha.[5][6]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
Based on published studies, a common starting concentration range for this compound in in vitro experiments is between 1 nM and 100 nM.[8][9] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. For example, in some colorectal cancer cell lines, concentrations of 50 nM and 100 nM were used to assess combination effects with other drugs.[8] In other studies, concentrations as low as 5 nM and 10 nM were effective in sensitizing melanoma cells to radiation.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 value in your cell line. A typical range to test would be from 0.1 nM to 1 µM.
-
-
Possible Cause 2: Inactive ATM Pathway. The ATM signaling pathway may not be significantly active under your basal experimental conditions.
-
Possible Cause 3: Compound Instability. The compound may have degraded due to improper storage or handling.
-
Possible Cause 4: Cell Line Resistance. Your chosen cell line may have intrinsic or acquired resistance mechanisms.
-
Solution: Confirm that your cell line expresses functional ATM protein. If possible, test the compound in a different, well-characterized cell line known to be sensitive to ATM inhibition.
-
Problem 2: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause 1: Off-target effects. While highly selective, at very high concentrations, off-target effects can occur.
-
Solution: Carefully review your dose-response data. The cytotoxic effects should ideally correlate with the inhibition of ATM signaling. Ensure your working concentrations are within a reasonable range based on published data.
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high.
-
Solution: Ensure the final concentration of DMSO or other organic solvents is typically less than 0.5% to avoid solvent-induced cytotoxicity.[10]
-
-
Possible Cause 3: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to kinase inhibitors.[10]
-
Solution: Perform a thorough literature search for data on your specific cell line's sensitivity to ATM inhibitors. If data is unavailable, a careful dose-response study is crucial.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Concentration(s) | Observed Effect | Reference |
| HT29 | Colon Cancer | Immunofluorescence | IC50 = 0.57 nM | Inhibition of ATM autophosphorylation | [2] |
| FaDu | Head and Neck Cancer | Western Blot, Colony Formation | 1-30 nmol/L | Inhibition of irradiation-induced ATM signaling | [5] |
| Multiple | Lung, Gastric, Breast Cancer | Growth Inhibition (Sytox Green) | 33 nmol/L | Potentiation of olaparib effects | [5][6] |
| HCT8, RKO, LOVO, HT29 | Colorectal Cancer | Proliferation, Clonogenic Assay | 50 nM, 100 nM | Combination effects with SN38 | [8] |
| Melanoma Cell Lines | Melanoma | Colony-Forming Assay | 5 nM, 10 nM | Radiosensitization | [9] |
| T-Cell Lymphoma Cell Lines | T-Cell Lymphoma | Flow Cytometry | IC50 range: 0.55–2.3 µM | Dose-dependent reduction in viable cells | [11] |
| MCF-7 | Breast Cancer | Cell Cycle, Clonogenic Survival | Not specified | Enhanced efficacy of irradiation | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).[8]
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of ATM Signaling Inhibition
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., with 5 Gy of ionizing radiation).[5]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, and downstream targets like phospho-CHK2 (Thr68) overnight at 4°C.[5][8] Also, probe for a loading control like β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Mandatory Visualizations
Caption: this compound inhibits ATM autophosphorylation, blocking downstream signaling.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Decision tree for troubleshooting lack of this compound effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. adrenomedullin-1-12-human.com [adrenomedullin-1-12-human.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The effect of the ATM inhibitor this compound on the radiosensitivity of human breast cancer and lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of high-dose AZD0156
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the potent and selective ATM inhibitor, AZD0156.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of high-dose this compound?
A1: this compound is a highly selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] It has been shown to be over 1,000-fold more selective for ATM compared to other related kinases in the PI3K-like kinase (PIKK) family, such as ATR, mTOR, and PI3Kα.[2] However, at high concentrations (approaching 5 µM), there is a potential for off-target effects on closely related kinases.[1] Specific IC50 values for a panel of kinases are provided in the data summary table below.
Q2: What is the mechanism behind the observed hematological toxicities with this compound treatment?
A2: The hematological toxicities (such as anemia, neutropenia, and thrombocytopenia) observed with this compound are considered to be on-target effects. These toxicities are particularly noted when this compound is used in combination with DNA-damaging agents like PARP inhibitors (e.g., olaparib) or chemotherapy. The ATM kinase plays a crucial role in the DNA damage response (DDR) that is essential for the proper function and survival of hematopoietic stem and progenitor cells. By inhibiting ATM, this compound can sensitize these cells to DNA damage, leading to their depletion and resulting in hematological adverse effects.
Q3: My cells are not showing the expected sensitization to radiotherapy or chemotherapy with this compound. What could be the issue?
A3: Several factors could contribute to a lack of sensitization:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. A full dose-response curve should be performed to determine the optimal concentration for your specific cell line and experimental conditions.
-
Timing of Administration: The timing of this compound administration relative to the DNA-damaging agent is critical. Pre-incubation with this compound before irradiation or chemotherapy is often necessary to ensure ATM is inhibited at the time of DNA damage.
-
Cell Line-Specific Factors: The genetic background of your cell line, particularly the status of other DNA repair pathways, can influence the efficacy of ATM inhibition.
-
Compound Stability: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
Q4: I am observing significant cytotoxicity with this compound as a single agent at nanomolar concentrations. Is this expected?
A4: In most cancer cell lines, single-agent this compound is not expected to cause significant cytotoxicity at low nanomolar concentrations.[1] Its primary mechanism is to sensitize cells to DNA-damaging agents. If you are observing high single-agent toxicity, it could be due to:
-
High Compound Concentration: Double-check your dilutions and calculations.
-
Specific Genetic Vulnerabilities: Some cell lines with specific underlying defects in other DNA repair pathways might be exquisitely sensitive to ATM inhibition alone.
-
Off-Target Effects at High Concentrations: If you are using micromolar concentrations, off-target effects could be contributing to cytotoxicity.
Data Presentation
This compound Kinase Selectivity Profile
| Kinase | IC50 (µM) | Assay Type | Notes |
| ATM | 0.00058 | Cell-based | Primary Target [1] |
| ATR | 6.2 | Cell-based | >10,000-fold selectivity |
| mTOR | 0.61 | Cell-based | >1,000-fold selectivity |
| PI3Kα | 1.4 | Cell-based | >2,400-fold selectivity |
| DNA-PK | 0.14 | Enzyme-based | >240-fold selectivity |
Experimental Protocols
Protocol 1: Cellular Assay for Off-Target Kinase Inhibition Validation via Western Blot
This protocol provides a method to assess whether this compound is inhibiting a suspected off-target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.
1. Cell Culture and Treatment: a. Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting. b. The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control inhibitor for the suspected off-target kinase if available. c. Incubate for a predetermined time (e.g., 1-2 hours) to allow for target engagement.
2. Stimulation (if necessary): a. If the pathway of the suspected off-target kinase requires activation, stimulate the cells with an appropriate ligand or growth factor for a time known to induce robust phosphorylation of the downstream substrate.
3. Cell Lysis: a. Wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
4. Protein Quantification: a. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the suspected off-target kinase overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate. k. Strip the membrane and re-probe with an antibody against the total form of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
6. Data Analysis: a. Quantify the band intensities for the phosphorylated and total proteins. b. Normalize the phosphorylated protein signal to the total protein signal. c. Compare the normalized phosphorylation levels in this compound-treated samples to the vehicle control. A dose-dependent decrease in phosphorylation suggests off-target inhibition.
Mandatory Visualizations
Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
AZD0156 solubility issues and preparation techniques
This guide provides researchers, scientists, and drug development professionals with detailed information on handling AZD0156, focusing on solubility challenges and preparation techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.58 nM.[1][2][3] ATM is a critical signaling kinase in the DNA Damage Response (DDR) pathway, activated by DNA double-strand breaks (DSBs).[4][5][6][7] By inhibiting ATM's kinase activity, this compound prevents the activation of DNA damage checkpoints and disrupts DNA repair processes.[1][2][3][8][9] This leads to the accumulation of DNA damage, inducing apoptosis (programmed cell death) in tumor cells and sensitizing them to DNA-damaging agents like radiation or chemotherapy.[2][3][5][8]
Q2: What are the key solubility characteristics of this compound?
This compound is a white to off-white solid powder that is soluble in DMSO and ethanol but insoluble in water.[2][3][10] The solubility in DMSO can be significantly impacted by moisture, so using fresh, anhydrous DMSO is critical for achieving maximum solubility.[1][10]
Q3: How should I prepare a stock solution of this compound for in vitro use?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A common issue is the hygroscopic nature of DMSO, which can absorb moisture and reduce the solubility of this compound.[1][10] Therefore, always use newly opened or properly stored anhydrous DMSO.[1][10] Sonication and gentle heating can be used to aid dissolution.[1][9] One protocol suggests that for a 20 mg/mL concentration in DMSO, ultrasonic treatment and pH adjustment to 3 with HCl may be necessary.[1]
Q4: What are the recommended formulations for in vivo studies?
Preparing this compound for in vivo administration requires a multi-component vehicle, as it is not soluble in aqueous solutions. The process typically involves first dissolving the compound in DMSO to create a concentrated stock, which is then diluted with co-solvents. For in vivo working solutions, it is recommended to prepare them freshly on the day of use.[1] See the Experimental Protocols section for specific formulations.
Q5: What should I do if I observe precipitation when preparing my solution?
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[1] Ensure your DMSO is anhydrous, as absorbed water is a common cause of reduced solubility.[1][10] If issues persist, refer to the Troubleshooting Guide below.
Q6: How should this compound powder and stock solutions be stored?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
-
Stock Solutions (in solvent): For long-term storage, aliquot solutions to prevent repeated freeze-thaw cycles.[1][10] Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary slightly between batches.
| Solvent/Vehicle | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| In Vitro Solvents | |||
| DMSO | 20 mg/mL | 43.33 mM | Requires sonication and pH adjustment to 3 with HCl. Use fresh, anhydrous DMSO.[1] |
| DMSO | 2.15 mg/mL | 4.66 mM | [2] |
| DMSO | 2 mg/mL | 4.33 mM | Use fresh DMSO as moisture reduces solubility.[10] |
| Ethanol | 2 mg/mL | 4.33 mM | [2][10] |
| Water | Insoluble | Insoluble | [10] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.83 mg/mL | 1.80 mM | Results in a clear solution. Requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 0.83 mg/mL | 1.80 mM | Results in a suspended solution suitable for oral/intraperitoneal injection.[1] |
| 10% DMSO, 90% Corn Oil | 0.83 mg/mL | 1.80 mM | Results in a clear solution. Use with caution for dosing periods over half a month.[1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO (In Vitro)
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 20 mg/mL concentration.
-
Vortex the solution vigorously.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is fully dissolved. Monitor the solution for clarity.
-
(If required) Adjust the pH to 3 with diluted HCl to maintain solubility.[1]
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into single-use cryovials to avoid freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as per the storage guidelines.[1]
Protocol 2: Preparation of a 0.83 mg/mL Formulation for In Vivo Use (PEG300/Tween-80)
This protocol yields a clear solution.[1]
-
Prepare an 8.3 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 8.3 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until uniform.
-
Add 50 µL of Tween-80 and mix again until the solution is clear and homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use this working solution on the same day it is prepared.[1]
Troubleshooting Guide
This decision tree helps address common solubility issues encountered during the preparation of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Apoptosis | ATM/ATR | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Navigating AZD0156 Treatment Protocols: A Guide for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD0156, a potent and selective ATM kinase inhibitor, in cell-based assays. Here, you will find troubleshooting advice and frequently asked questions to help optimize your experimental design and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] ATM is a critical signaling kinase in the DNA Damage Response (DDR) pathway, activated by DNA double-strand breaks (DSBs).[3][5] By inhibiting ATM, this compound prevents the downstream signaling cascade that leads to cell cycle checkpoint activation and DNA repair.[2][3][6] This abrogation of the DDR sensitizes cancer cells to DNA-damaging agents such as radiation and PARP inhibitors.[1][3][4][7]
Q2: What is a typical starting concentration and treatment duration for this compound in cell-based assays?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific assay being performed. However, based on preclinical studies, a common starting point for in vitro experiments is in the low nanomolar range. For instance, concentrations around 30 nM have been effectively used in combination with other agents like olaparib.[1][7] For single-agent activity, IC50 values can be in the sub-nanomolar range in sensitive cell lines.[2][7]
Treatment duration can vary from a short pre-treatment of 1 hour before inducing DNA damage to continuous exposure for several days in proliferation or clonogenic assays.[1][7][8]
Q3: How can I confirm that this compound is effectively inhibiting ATM kinase activity in my cells?
A3: The most direct way to confirm ATM inhibition is to assess the phosphorylation status of its downstream substrates via Western blotting. Key phosphoproteins to monitor include:
-
pATM (Ser1981): Autophosphorylation of ATM at Serine 1981 is a marker of its activation.[7]
-
pCHK2 (Thr68): Checkpoint kinase 2 (CHK2) is a direct substrate of ATM.[1][5]
-
p53: ATM-dependent phosphorylation of p53 is crucial for its stabilization and activation of cell cycle checkpoints.[9]
-
γH2AX: While not a direct substrate, the formation of γH2AX foci is a sensitive marker of DNA double-strand breaks, and its persistence can indicate impaired repair due to ATM inhibition.[1][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on cell viability or sensitization. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 1 µM). |
| Insufficient treatment duration: The treatment time may not be long enough to observe a phenotypic effect. | For proliferation or clonogenic assays, extend the treatment duration (e.g., 72 hours to 14 days).[8][10] For signaling studies, ensure pre-treatment is sufficient before inducing DNA damage (e.g., 1 hour).[1][7] | |
| Cell line resistance: The cell line may have intrinsic resistance mechanisms to ATM inhibition. | Consider using a positive control cell line known to be sensitive to this compound. Investigate the status of DDR pathways in your cell line. | |
| High levels of cytotoxicity with this compound alone. | Concentration is too high: Excessive inhibition of ATM can lead to off-target effects or general toxicity. | Lower the concentration of this compound. Refer to published data for typical concentration ranges for your assay type. |
| Prolonged treatment: Continuous exposure to a high concentration of the inhibitor may be toxic. | Consider intermittent dosing schedules, such as a 3-day on, 4-day off regimen, which has shown efficacy in some studies.[1][7] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors like cell passage number, confluency, and serum concentration can affect drug response. | Maintain consistent cell culture practices. Use cells with a low passage number and ensure consistent seeding density.[1][7] |
| Compound stability: Improper storage or handling of this compound can lead to degradation. | Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working dilutions for each experiment.[11] |
Experimental Protocols & Data
Table 1: Example this compound Concentrations and Durations in Cell-Based Assays
| Assay Type | Cell Line(s) | This compound Concentration | Treatment Duration | Reference |
| ATM Signaling Inhibition (Western Blot) | FaDu, HT29 | 1-100 nM | 1-6 hours pre-treatment | [1][6][7] |
| Radiosensitization (Clonogenic Assay) | NCI-H441, Melanoma cell lines | 5-30 nM | 1-3 hours pre-irradiation, medium change after 24 hours | [1][7][8] |
| Combination with PARP inhibitors (Growth Inhibition) | Various cancer cell lines | 30-33 nM | 5-8 days | [1][7] |
| Combination with Chemotherapy (Proliferation Assay) | Colorectal cancer cell lines | 50-100 nM | 72 hours | [10] |
| Apoptosis Assay (Caspase-Glo) | FaDu | 30 nM | Monitored every 4 hours | [5] |
| DNA Damage Foci (Immunofluorescence for γH2AX) | FaDu | 30 nM | 4-48 hours | [1][5][7] |
Visualizing the Pathway and Workflow
To further aid in experimental design, the following diagrams illustrate the this compound mechanism of action and a general experimental workflow.
Caption: Mechanism of this compound action in the DNA damage response pathway.
Caption: A generalized experimental workflow for utilizing this compound in cell-based assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crisprcasx.com [crisprcasx.com]
AZD0156 stability in solution and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and long-term storage of AZD0156, a potent and selective ATM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] The compound is typically shipped at ambient temperature, and short periods at higher temperatures (less than one week) are not expected to significantly affect its efficacy.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol but insoluble in water.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[3] For short-term use (within a week), aliquots can be stored at 4°C.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: Long-term storage of this compound in aqueous solutions is not recommended due to its poor aqueous solubility and potential for degradation.[4] It is best practice to prepare fresh working solutions from a DMSO stock for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle warming and/or sonication can be used to aid in the dissolution of this compound.[3] For dissolving in DMSO, ultrasonic treatment and adjusting the pH to 3 with HCl can also be employed.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture.- Storage temperature fluctuations. | - Use fresh, anhydrous DMSO for preparing stock solutions.[5]- Ensure vials are tightly sealed.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- If precipitation occurs, gently warm and sonicate the solution before use.[3] |
| Loss of compound activity in experiments | - Degradation of this compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment.- Avoid storing diluted aqueous solutions for extended periods.- Ensure proper storage of stock solutions at -80°C or -20°C in tightly sealed vials.[3] |
| Variability in experimental results | - Inconsistent concentration of the working solution.- Degradation of the compound. | - Ensure complete dissolution of the stock solution before making dilutions.- Always prepare fresh working solutions from a validated stock.- Minimize the time the compound spends in aqueous solutions before being added to the experimental system. |
| Insoluble particles observed in cell culture media | - Poor aqueous solubility of this compound.- High final concentration of the compound. | - Ensure the final DMSO concentration in the media is low (<0.1%).- Prepare intermediate dilutions in cell culture media from the DMSO stock solution.- If solubility issues persist at the desired concentration, consider using a formulation with solubilizing agents for in vivo studies, which may be adapted for specific in vitro needs.[3] |
Data Presentation
Table 1: Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Up to 3 years[1] |
| Solid | 4°C | Up to 2 years[1][6] |
| In DMSO | -80°C | Up to 2 years[3] |
| In DMSO | -20°C | Up to 1 year[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥23.1 mg/mL | Gentle warming, sonication, and pH adjustment can aid dissolution.[3] |
| Ethanol | ≥5.49 mg/mL[4] | |
| Water | Insoluble[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: Western Blot Analysis of ATM Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HT29 or FaDu) in appropriate culture plates and allow them to adhere overnight.
-
Prepare fresh working solutions of this compound by diluting the DMSO stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is below 0.1%.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
-
Protein Extraction and Quantification:
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ATM (Ser1981), phosphorylated CHK2 (Thr68), phosphorylated KAP1 (Ser824), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
Troubleshooting lack of AZD0156 efficacy in certain cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the efficacy of the ATM kinase inhibitor, AZD0156, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.58 nM.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the activation of DNA damage checkpoints, disrupts DNA repair processes, and can lead to apoptosis in tumor cells.[1][2][3] It is often used to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[4][5][6]
Q2: I am not observing any effect of this compound in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of this compound efficacy:
-
Cell-line specific characteristics: The genetic background of your cell line, including the status of ATM and other DNA Damage Response (DDR) genes, is crucial.[7][8] The absence or mutation of ATM, or compensatory signaling pathways, can lead to resistance.
-
Experimental conditions: Sub-optimal drug concentration, incorrect timing of treatment, or issues with experimental readouts can mask the effects of the inhibitor.
-
Cell line integrity: Problems such as misidentification or mycoplasma contamination can significantly alter experimental outcomes.
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary between cell lines. While it has a very low IC50 for ATM kinase inhibition (0.58 nM)[1], higher concentrations are often required in cellular assays to observe a biological effect. A common starting point is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint. In some studies, concentrations around 30 nM have been shown to effectively inhibit ATM signaling and potentiate the effects of other drugs.[4][6]
Q4: Should this compound be used as a single agent or in combination?
A4: While this compound can have single-agent activity in certain contexts, its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents.[3] It is most commonly used in combination with radiotherapy or chemotherapeutics that induce DNA double-strand breaks (e.g., topoisomerase inhibitors like irinotecan, or PARP inhibitors like olaparib).[4][5][7][8]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability with this compound treatment.
This guide will help you troubleshoot experiments where this compound, alone or in combination, does not produce the expected cytotoxic or cytostatic effect.
Workflow for Troubleshooting Lack of Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AZD0156 in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ATM inhibitor AZD0156 in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Its primary mechanism of action is to bind to and inhibit the activity of ATM, a critical protein in the DNA Damage Response (DDR) pathway. By inhibiting ATM, this compound prevents the cell from repairing DNA double-strand breaks (DSBs), leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.
Q2: Why is this compound often used in combination with other anti-cancer agents?
A2: this compound is often used in combination therapies to enhance the efficacy of other DNA-damaging agents, such as chemotherapy (e.g., irinotecan) and PARP inhibitors (e.g., olaparib). Many cancer treatments work by inducing DNA damage. Cancer cells can often repair this damage, leading to treatment resistance. By inhibiting the repair mechanism with this compound, the cytotoxic effects of these agents are potentiated, leading to a more robust anti-tumor response. This approach is based on the concept of synthetic lethality, where the combination of two non-lethal events (inhibition of a DNA repair pathway and induction of DNA damage) results in cell death.
Q3: What are the known or hypothesized mechanisms of resistance to this compound?
A3: Resistance to this compound and other ATM inhibitors can arise through several mechanisms:
-
Target Alterations: Mutations in the ATM gene that prevent this compound from binding effectively can lead to resistance.
-
Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative DNA repair pathways that do not depend on ATM. Key bypass pathways may involve ATR (Ataxia-Telangiectasia and Rad3-related) kinase or DNA-dependent protein kinase catalytic subunit (DNA-PKcs).
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cancer cell, reducing its intracellular concentration and effectiveness.
-
Altered Downstream Signaling: Changes in downstream components of the ATM signaling pathway, such as p53 or CHK2, can also contribute to a resistant phenotype.
-
Epigenetic Modifications: Alterations in gene expression patterns through epigenetic changes can lead to the upregulation of pro-survival pathways or the downregulation of apoptotic pathways, conferring resistance.
Troubleshooting Guides
Problem 1: Reduced or no single-agent efficacy of this compound in my cancer model.
| Possible Cause | Suggested Solution |
| Cell line is not dependent on ATM signaling for survival. | Characterize the DNA damage response pathway in your cell line. Consider using this compound in combination with a DNA-damaging agent to induce synthetic lethality. |
| Low expression of ATM protein. | Perform Western blot analysis to confirm ATM protein levels in your cell line. Select cell lines with detectable ATM expression for your experiments. |
| Presence of intrinsic resistance mechanisms. | Investigate potential intrinsic resistance mechanisms such as pre-existing mutations in the ATM pathway or upregulation of bypass signaling pathways. |
| Incorrect drug concentration or treatment duration. | Perform a dose-response curve to determine the optimal IC50 of this compound in your specific cell line. Optimize the treatment duration based on the cell doubling time and experimental endpoint. |
Problem 2: Development of acquired resistance to this compound-based combination therapy.
| Possible Cause | Suggested Solution |
| Emergence of mutations in the ATM gene. | Sequence the ATM gene in your resistant cell line to identify potential mutations. If a mutation is found, consider switching to a different DDR inhibitor that targets a parallel pathway. |
| Upregulation of bypass signaling pathways (e.g., ATR, DNA-PKcs). | Use Western blot to assess the activation status of key proteins in alternative DNA repair pathways (e.g., p-ATR, p-DNA-PKcs). Consider a triple combination therapy by adding an inhibitor of the upregulated bypass pathway. |
| Increased drug efflux. | Perform a drug efflux assay to determine if your resistant cells are actively pumping out this compound. If so, consider co-treatment with an efflux pump inhibitor. |
| Clonal selection of a resistant subpopulation. | Perform single-cell cloning and subsequent characterization of the resistant clones to understand the heterogeneity of the resistance mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with Olaparib
| Cell Line | Cancer Type | This compound GI50 (nM) | Olaparib GI50 (nM) | Olaparib GI50 + 33nM this compound (nM) | Fold Potentiation |
| CAL-51 | Triple-Negative Breast Cancer | >1000 | 180 | 30 | 6.0 |
| HCC1937 | Triple-Negative Breast Cancer | >1000 | 15 | 5 | 3.0 |
| NCI-H2122 | Non-Small Cell Lung Cancer | >1000 | 250 | 50 | 5.0 |
| SNU-16 | Gastric Cancer | >1000 | 80 | 10 | 8.0 |
GI50: 50% growth inhibition. Data adapted from Riches et al., Mol Cancer Ther, 2019.
Table 2: In Vitro Efficacy of this compound in Combination with SN38 (active metabolite of Irinotecan) in Colorectal Cancer Cell Lines
| Cell Line | Single Agent SN38 IC50 (nM) | SN38 IC50 + 50nM this compound (nM) | Bliss Synergy Score |
| HCT8 | ~10 | <10 | 1.20 |
| RKO | ~10 | ~10 | 1.04 |
| LOVO | ~10 | <10 | 1.38 |
| HT29 | >10 | ~10 | 1.68 |
A Bliss synergy score > 1 indicates a synergistic effect. Data adapted from Davis et al., BMC Cancer, 2022.
Table 3: Cell Cycle Analysis of FaDu WT cells treated with Olaparib and this compound
| Treatment (24 hours) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO Control | 55 | 25 | 20 |
| Olaparib (1 µM) | 50 | 30 | 20 |
| This compound (30 nM) | 53 | 27 | 20 |
| Olaparib (1 µM) + this compound (30 nM) | 20 | 25 | >50 |
Data adapted from Riches et al., Mol Cancer Ther, 2019.
Experimental Protocols
Western Blot for ATM Phosphorylation
This protocol is for detecting the phosphorylation of ATM at Ser1981, a marker of its activation.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-ATM Ser1981)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound and/or DNA-damaging agent for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL detection reagent and an imaging system.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
Materials:
-
6-well plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat cells with this compound and/or other agents for the desired duration.
-
Remove the treatment, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for γ-H2AX Foci
This protocol is for visualizing DNA double-strand breaks.
Materials:
-
Coverslips in a multi-well plate
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and treat as required.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-γ-H2AX primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify foci using a fluorescence microscope.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATM Signaling Pathway and Inhibition by this compound.
Technical Support Center: Interpreting Unexpected Results in AZD0156 Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in AZD0156 combination studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is activated by DNA double-strand breaks (DSBs).[4][5] By inhibiting ATM, this compound prevents the cell from repairing DSBs, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells which often have a high level of genomic instability.[1][2] This mechanism also makes cancer cells more sensitive to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][5][6][7]
Q2: What is the rationale for using this compound in combination therapies?
The rationale for using this compound in combination therapies is to enhance the efficacy of treatments that induce DNA double-strand breaks, such as radiotherapy and PARP inhibitors (e.g., olaparib).[3][8][9] By inhibiting the ATM-mediated DNA damage repair, this compound is expected to potentiate the cytotoxic effects of these agents, a concept known as synthetic lethality.[4][10][11] This can lead to synergistic anti-tumor activity.[7][10]
Q3: What are the common types of drug interactions observed in combination studies?
In drug combination studies, the observed effects can be categorized as:
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.[12][13]
-
Additivity: The combined effect is equal to the sum of the individual effects.[12][13]
-
Antagonism: The combined effect is less than the sum of their individual effects.[12][13]
These interactions are typically assessed using models like the Loewe additivity or Bliss independence models.[10][11][14]
Q4: Are there any known resistance mechanisms to this compound or other DDR inhibitors?
Resistance to DDR inhibitors can emerge through various mechanisms. While specific resistance mechanisms to this compound are still under investigation, general mechanisms for resistance to DDR inhibitors like PARP inhibitors include the restoration of homologous recombination repair and alterations in drug efflux pumps.[15][16][17] For ATR inhibitors, loss of the nonsense-mediated decay factor UPF2 has been identified as a resistance mechanism.[18] It is plausible that similar mechanisms could affect the efficacy of this compound combinations.
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot unexpected outcomes in your this compound combination experiments.
Scenario 1: Lack of Synergy or Additive Effect
You expected a synergistic or additive effect with your combination, but the results show no significant enhancement of efficacy compared to the single agents.
| Potential Cause | Troubleshooting/Investigative Steps |
| Cell Line-Specific Resistance | Different cancer cell lines can have varying dependencies on the ATM pathway. Some cell lines may have alternative DNA repair pathways that compensate for ATM inhibition. Verify the ATM proficiency of your cell lines. Cell lines with inherent defects in other DDR pathways may respond differently.[18] |
| Incorrect Dosing or Scheduling | The concentration of this compound or the combination partner may be suboptimal. The timing and sequence of drug administration can also significantly impact the outcome. Perform dose-response matrix experiments to explore a wide range of concentrations for both drugs. Test different administration schedules (e.g., sequential vs. co-administration). |
| Suboptimal Experimental Conditions | Issues with cell culture conditions, reagent quality, or assay execution can lead to unreliable results. Review and optimize your experimental protocols. Ensure proper positive and negative controls are included. |
| Drug-Drug Interaction | In rare cases, the combination partner might interfere with the activity of this compound, or vice-versa, at a molecular level. This is less likely for well-characterized agents but can be a factor with novel compounds. |
Scenario 2: Unexpected Antagonism
The combination of this compound and your partner drug results in a weaker effect than either agent alone.
| Potential Cause | Troubleshooting/Investigative Steps |
| Cell Cycle Arrest at an Insensitive Phase | One agent might cause cell cycle arrest at a phase where the other agent is less effective. For example, if the combination partner is most effective during S-phase, and this compound induces a strong G2/M arrest, the overall efficacy might be reduced.[6] Analyze the cell cycle distribution of cells treated with single agents and the combination using flow cytometry. |
| Off-Target Effects | At higher concentrations, either drug might have off-target effects that interfere with the desired mechanism of action of the other drug. Confirm the specificity of your drugs at the concentrations used. |
| Induction of a Pro-Survival Pathway | The combination treatment might unexpectedly activate a pro-survival signaling pathway. Perform pathway analysis using techniques like Western blotting or phospho-proteomics to investigate the activation of key survival pathways (e.g., Akt, ERK). |
Scenario 3: Unexpected or Severe Toxicity
The combination treatment shows excessive toxicity in vitro or in vivo, exceeding the expected additive toxicity.
| Potential Cause | Troubleshooting/Investigative Steps |
| On-Target Toxicity in Normal Cells | While this compound is designed to be selective for cancer cells, high doses or combinations with potent DNA-damaging agents can also affect normal cells, especially those with high proliferation rates. A clinical trial of this compound with olaparib reported dose-limiting hematologic toxicities.[8] Evaluate the toxicity of the combination in non-cancerous cell lines or in vivo models.[7][19] |
| Pharmacokinetic Interactions | One drug may alter the metabolism or clearance of the other, leading to higher than expected plasma concentrations and toxicity. A clinical study with another ATM inhibitor, M3541, was terminated due to a non-optimal pharmacokinetic profile.[20][21] If conducting in vivo studies, perform pharmacokinetic analysis of both drugs when administered alone and in combination. |
| Synergistic Toxicity | The two agents may have overlapping toxicities that are synergistically enhanced when combined. Carefully review the known toxicity profiles of both agents. |
Scenario 4: High Variability or Inconsistent Results
Your experimental results are not reproducible across experiments.
| Potential Cause | Troubleshooting/Investigative Steps |
| Assay Variability | Inherent variability in biological assays can lead to inconsistent results. Ensure your assays are properly validated with appropriate controls and have a good Z'-factor.[21] Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. |
| Reagent Instability | This compound or the combination partner may be unstable under your experimental conditions. Follow the manufacturer's instructions for storage and handling of all compounds. Prepare fresh solutions for each experiment. |
| Cell Line Instability | Cancer cell lines can be genetically unstable and may change their characteristics over time in culture. Use low-passage number cells and periodically re-authenticate your cell lines. |
Data Presentation
Table 1: Example of In Vitro Proliferation Data for this compound in Combination with SN38 (Active Metabolite of Irinotecan) in Colorectal Cancer (CRC) Cell Lines.
| Cell Line | Treatment | Proliferation (% of Control) |
| HCT8 | Vehicle | 100 |
| This compound (100 nM) | 85 | |
| SN38 (10 nM) | 40 | |
| This compound (100 nM) + SN38 (10 nM) | 25 | |
| RKO | Vehicle | 100 |
| This compound (100 nM) | 90 | |
| SN38 (10 nM) | 55 | |
| This compound (100 nM) + SN38 (10 nM) | 45 | |
| LOVO | Vehicle | 100 |
| This compound (100 nM) | 88 | |
| SN38 (10 nM) | 60 | |
| This compound (100 nM) + SN38 (10 nM) | 50 | |
| HT29 | Vehicle | 100 |
| This compound (100 nM) | 92 | |
| SN38 (10 nM) | 65 | |
| This compound (100 nM) + SN38 (10 nM) | 58 |
Data is illustrative and based on trends reported in preclinical studies.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound combinations on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound and the combination partner for 72 hours. Include single-agent and vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software like GraphPad Prism to determine IC50 values and synergy scores (e.g., using the Chou-Talalay method).
Western Blot for ATM Signaling Pathway
This protocol is to assess the inhibition of ATM signaling by this compound.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Resolve 20-40 µg of protein per sample on a 6-10% SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), ATM, p-CHK2 (Thr68), CHK2, and a loading control (e.g., β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[1]
Immunofluorescence for γH2AX Foci
This protocol is to quantify DNA double-strand breaks.
-
Cell Culture: Grow cells on coverslips in a 12-well plate.
-
Drug Treatment: Treat cells with this compound and the DNA-damaging agent as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[2][3]
-
Blocking: Block with 1% BSA in PBST for 1 hour.[14]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[2][3]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[2][3]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using software like ImageJ.[2]
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Cell Treatment: Treat cells in culture flasks with this compound and/or the combination partner for a specified duration.
-
Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells into 6-well plates or petri dishes. The number of cells plated will need to be optimized based on the expected toxicity of the treatment.[22][23]
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.[22][23]
-
Fixing and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with 0.5% crystal violet.[22][23]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
Mandatory Visualizations
References
- 1. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synergistic targeting and resistance to PARP inhibition in DNA damage repair-deficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. crpr-su.se [crpr-su.se]
- 15. mdpi.com [mdpi.com]
- 16. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clonogenic Assay [bio-protocol.org]
AZD0156 formulation for effective in vivo delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and effective in vivo delivery of AZD0156, a potent and selective ATM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase with an IC50 of 0.58 nM.[1] ATM is a critical protein kinase that is activated in response to DNA double-strand breaks and plays a key role in DNA damage repair.[2] By inhibiting ATM, this compound prevents the activation of the DNA damage checkpoint, disrupts DNA repair processes, and can induce apoptosis in tumor cells.[1][3] This mechanism makes it a promising agent for sensitizing cancer cells to chemotherapy and radiotherapy.[2]
Q2: What are the recommended solvents for dissolving this compound for in vitro and in vivo studies?
For in vitro studies, this compound can be dissolved in DMSO.[1][4] It is crucial to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1][3] For in vivo studies, a stock solution in DMSO is typically prepared first and then further diluted with co-solvents appropriate for the chosen administration route.[1]
Q3: What are some common formulations for oral and intraperitoneal administration of this compound in animal models?
Several vehicle formulations have been successfully used for the in vivo delivery of this compound. The choice of vehicle depends on the desired concentration, administration route, and the specific animal model. It is recommended to prepare working solutions fresh daily.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | - High concentration of this compound- Improper mixing of solvents- Use of hygroscopic DMSO | - Reduce the final concentration of this compound.- Add co-solvents sequentially and ensure complete mixing at each step.- Use fresh, high-quality DMSO for the initial stock solution.- Gentle heating or sonication can be applied to aid dissolution.[1] |
| Phase separation of the formulation | - Immiscibility of solvents at the given ratios | - Adjust the ratio of the co-solvents. For example, ensure that the percentage of DMSO in the final working solution is low (e.g., below 10%). |
| Animal distress or toxicity after administration | - Vehicle-related toxicity (e.g., high percentage of DMSO or Tween-80)- High dose of this compound | - Reduce the concentration of potentially toxic components in the vehicle. It is recommended to keep the proportion of DMSO below 2% if the animal is weak.[1]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Consider an alternative formulation, such as one using SBE-β-CD or corn oil, which may be better tolerated. |
| Lack of in vivo efficacy | - Poor bioavailability due to suboptimal formulation- Insufficient dose or dosing frequency- Rapid metabolism of the compound | - Ensure the formulation is a clear solution or a homogenous suspension to maximize absorption.- Re-evaluate the dosing regimen based on pharmacokinetic data if available.- Consider a different administration route that may offer better bioavailability. |
Quantitative Data Summary
Table 1: this compound Inhibitory Potency
| Target | Assay Type | IC50 |
| ATM | Enzymatic Assay | 0.04 nM |
| ATM | Cell-based Assay | 0.57 nM - 0.58 nM[1] |
| DNA-PK | Enzymatic Assay | 0.14 µM |
| mTOR | Enzymatic Assay | 0.20 µM |
| PI3Kα | Enzymatic Assay | 0.32 µM |
| PI3Kβ | Enzymatic Assay | 1.8 µM |
| PI3Kγ | Enzymatic Assay | 1.1 µM |
| PI3Kδ | Enzymatic Assay | 0.27 µM |
Data compiled from Cayman Chemical product information sheet.[4]
Table 2: this compound Solubility in Different Vehicles
| Vehicle Composition | Solubility | Appearance | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.83 mg/mL | Clear Solution | Oral, Intraperitoneal |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 0.83 mg/mL | Suspended Solution | Oral, Intraperitoneal |
| 10% DMSO, 90% Corn Oil | 0.83 mg/mL | Clear Solution | Oral |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Administration (10 mg/kg in Mice)
This protocol is adapted from formulations used in preclinical xenograft studies.[5]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Prepare the final formulation (1 mL working solution at 1 mg/mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300. Vortex until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex until a clear solution is formed.
-
-
Dosing:
-
For a 10 mg/kg dose in a 20 g mouse, administer 200 µL of the 1 mg/mL working solution orally.
-
The final concentration of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visualizations
Caption: this compound inhibits ATM kinase, blocking DNA repair and cell cycle checkpoints.
Caption: Workflow for preparing an this compound formulation for in vivo studies.
References
Validation & Comparative
A Comparative Guide to ATM Inhibitors: AZD0156 versus KU-55933 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies, including PARP inhibitors. This guide provides a detailed comparison of the potent and selective ATM inhibitor AZD0156 with the well-characterized research tool compound KU-55933, along with other relevant ATM inhibitors.
Executive Summary
This compound is a potent, selective, and orally bioavailable ATM inhibitor that has undergone Phase I clinical trials.[1][2] In contrast, while KU-55933 is a potent and selective tool compound for in vitro studies, its poor pharmacokinetic properties, including low solubility and oral bioavailability, have limited its clinical development.[3] Preclinical data demonstrate that this compound effectively abrogates radiation-induced ATM signaling and enhances the anti-tumor effects of both radiation and the PARP inhibitor olaparib in various cancer models.[1][2]
Data Presentation: Quantitative Comparison of ATM Inhibitors
The following tables summarize the key quantitative data for this compound and KU-55933, providing a clear comparison of their potency, selectivity, and preclinical efficacy.
Table 1: In Vitro Potency and Selectivity of ATM Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Other Kinases (IC50 in µM) |
| This compound | ATM | 0.58 (cell-based) | ATR: >1000-fold, DNA-PK: >1000-fold, mTOR: >1000-fold |
| KU-55933 | ATM | 13 (cell-free) | DNA-PK: 2.5, mTOR: 9.3, PI3K: 16.6, ATR: >100 |
Table 2: Preclinical Pharmacokinetics and Efficacy
| Compound | Administration | Key Pharmacokinetic Parameters | In Vivo Efficacy Highlights |
| This compound | Oral | Good oral bioavailability | Enhances tumor growth inhibition with radiation in a lung xenograft model.[1] Improves efficacy of olaparib in patient-derived triple-negative breast cancer xenografts.[1] |
| KU-55933 | Intraperitoneal | Low aqueous solubility, low oral bioavailability, tumor levels below the limit of detection in some studies.[3] | Effective chemosensitizer in vivo when administered intraperitoneally, but at high concentrations.[3] |
Mechanism of Action and Signaling Pathway
ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs). Once activated, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors like this compound and KU-55933 act by competitively binding to the ATP-binding pocket of the ATM kinase, thereby preventing the phosphorylation of its downstream targets and disrupting the DNA damage response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and KU-55933.
ATM Kinase Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified ATM kinase.
-
Reagents and Materials : Purified recombinant ATM kinase, substrate (e.g., p53-GST fusion protein), ATP, kinase assay buffer, test compounds (this compound, KU-55933), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The ATM kinase reaction is set up in a multi-well plate.
-
Serial dilutions of the test compounds are pre-incubated with the ATM kinase.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of ATM Signaling
This technique is used to assess the phosphorylation status of ATM and its downstream targets in cells treated with ATM inhibitors.
-
Cell Culture and Treatment : Cells (e.g., a relevant cancer cell line) are cultured to a suitable confluency and then treated with an ATM inhibitor for a specified time, often in combination with a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic drug).
-
Protein Extraction : Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-ATM, phospho-CHK2, or total ATM).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using a suitable detection reagent and imaging system.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, alone or in combination with a cytotoxic agent.
-
Cell Seeding : Cells are seeded at a low density in multi-well plates to allow for the formation of individual colonies.
-
Treatment : After allowing the cells to attach, they are treated with the ATM inhibitor, a DNA-damaging agent, or a combination of both.
-
Incubation : The cells are incubated for a period of 10-14 days to allow for colony formation.
-
Colony Staining and Counting : The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
-
Data Analysis : The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, corrected for the plating efficiency.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of ATM inhibitors in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization : Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, ATM inhibitor alone, DNA-damaging agent alone, combination therapy).
-
Treatment Administration : The treatments are administered according to a predefined schedule and route (e.g., oral gavage for this compound).
-
Tumor Monitoring : Tumor volume is measured regularly using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint : The study is terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity. The tumors are then excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis : Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effects.
Conclusion
This compound represents a significant advancement over earlier ATM inhibitors like KU-55933, primarily due to its favorable pharmacokinetic profile, which has enabled its progression into clinical trials. The preclinical data strongly support the potential of this compound as a potent sensitizer of cancer cells to DNA-damaging therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of DDR and cancer drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AZD0156 and ATR Inhibitors in Cancer Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. Key regulators of the DDR network include the Ataxia Telangiectasia Mutated (ATM) and the Ataxia Telangiectasia and Rad3-related (ATR) kinases. This guide provides a comparative overview of the efficacy of AZD0156, a potent and selective ATM inhibitor, and ATR inhibitors in cancer cells, supported by preclinical experimental data. A notable direct comparison has been observed in melanoma cell lines, where both inhibitor types were evaluated for their ability to sensitize cancer cells to radiation.
Mechanism of Action: ATM vs. ATR Inhibition
This compound is an orally bioavailable inhibitor of ATM kinase.[1] ATM is a critical signaling kinase in the DDR pathway, primarily activated by DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, and apoptosis. By inhibiting ATM, this compound prevents the activation of these downstream signaling pathways, thereby disrupting DNA damage repair and promoting apoptosis in tumor cells.[1] This mechanism also underlies its potential to sensitize cancerous cells to DNA-damaging agents like chemotherapy and radiation.[1][2]
ATR inhibitors, on the other hand, target the ATR kinase, which plays a pivotal role in responding to a broad range of DNA damage, particularly replication stress and single-strand breaks.[3] Cancer cells, due to their high proliferation rates and oncogene activation, often exhibit elevated levels of replication stress, making them highly dependent on the ATR signaling pathway for survival.[3][4] By blocking ATR, these inhibitors can induce synthetic lethality in tumors with specific DDR defects (e.g., ATM or p53 mutations) and enhance the efficacy of DNA-damaging therapies.[3][5] Several ATR inhibitors are currently in clinical development, including elimusertib (BAY1895344), berzosertib (M6620, VE-822), and ceralasertib (AZD6738).[4][6]
Signaling Pathway Overview
The following diagram illustrates the distinct roles of ATM and ATR in the DNA Damage Response pathway.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell irradiation and clonogenic survival assay [bio-protocol.org]
- 6. Analysis of cell death by flow cytometry [bio-protocol.org]
Unlocking Synergistic Anticancer Effects: A Guide to the Potent Combination of AZD0156 and Irinotecan
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic interaction between the ATM kinase inhibitor AZD0156 and the topoisomerase I inhibitor irinotecan. Preclinical evidence strongly suggests that this combination enhances anticancer efficacy, offering a promising therapeutic strategy.
This guide details the mechanisms of action, presents key experimental data from preclinical studies in a comparative format, and provides detailed experimental protocols to facilitate further research. Visual diagrams of the signaling pathway and experimental workflows are included to clarify the complex interactions and methodologies.
Mechanisms of Action: A Two-Pronged Attack on Cancer Cells
Irinotecan, a well-established chemotherapeutic agent, functions by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription.[1][2][3] This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks (DSBs) during DNA replication, ultimately triggering cell death.[4][5]
This compound is a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[6][7][8] ATM is a primary sensor of DNA double-strand breaks and a critical component of the DNA Damage Response (DDR) pathway.[8][9] By inhibiting ATM, this compound prevents the activation of downstream DNA repair mechanisms, effectively trapping the DNA damage induced by irinotecan and leading to a synergistic increase in cancer cell death.[5][10]
Experimental Data: Validating the Synergy
Preclinical studies in colorectal cancer (CRC) models have demonstrated the enhanced antitumor effects of combining this compound with SN38, the active metabolite of irinotecan.[10][11]
In Vitro Proliferation and Clonogenic Assays
The combination of this compound and SN38 has shown significant effects on cancer cell proliferation and the ability of single cells to form colonies.
| Cell Line | Treatment | Proliferation Inhibition (relative to control) | Clonogenic Survival (relative to control) |
| HCT8 | This compound (50 nM) | Additive Effect with SN38[10] | - |
| SN38 (10 nM) | Additive Effect with this compound[10] | - | |
| This compound (50 nM) + SN38 (10 nM) | Additive Effect[10] | - | |
| RKO | This compound (50 nM) | Additive Effect with SN38[10] | - |
| SN38 (10 nM) | Additive Effect with this compound[10] | - | |
| This compound (50 nM) + SN38 (10 nM) | Additive Effect[10] | - | |
| LOVO | This compound (50 nM) | Additive Effect with SN38[10] | - |
| SN38 (10 nM) | Additive Effect with this compound[10] | - | |
| This compound (50 nM) + SN38 (10 nM) | Additive Effect[10] | - | |
| HT29 | This compound (50 nM) | Additive Effect with SN38[10] | - |
| SN38 (10 nM) | Additive Effect with this compound[10] | - | |
| This compound (50 nM) + SN38 (10 nM) | Additive Effect[10] | - |
Cell Cycle Analysis
The combination treatment leads to an enhanced arrest of cells in the G2/M phase of the cell cycle, indicating that the damaged cells are prevented from proceeding through mitosis.
| Cell Line | Treatment | % of Cells in G2/M Phase |
| Select CRC Cell Lines | Control (DMSO) | Baseline |
| This compound (50 nM or 100 nM) | Modest Increase | |
| SN38 (10 nM) | Increase | |
| This compound + SN38 | Significant Increase over single agents [10][11] |
In Vivo Tumor Growth Inhibition
In patient-derived xenograft (PDX) models of colorectal cancer, the combination of this compound and irinotecan resulted in significantly greater tumor growth inhibition (TGI) compared to either agent alone.[10][11][12]
| PDX Model | Treatment | Tumor Growth Inhibition (TGI) |
| CRC026 (NRAS Q61K MT) | This compound | Moderate TGI |
| Irinotecan | Significant TGI (P < 0.0001)[10] | |
| This compound + Irinotecan | Evidence of tumor regression (P < 0.0001 vs. This compound alone) [10] | |
| This compound + Irinotecan + 5FU | Significant TGI (P < 0.0001)[10] |
Note: In the CRC026 model, the addition of 5-fluorouracil (5FU) to the this compound and irinotecan combination did not further enhance the antitumor effect.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological mechanism and a typical experimental procedure for evaluating the synergistic effects of this compound and irinotecan.
Figure 1: Signaling Pathway of this compound and Irinotecan Synergy. Irinotecan leads to DNA double-strand breaks, which activate ATM kinase. This compound inhibits ATM, preventing DNA repair and promoting cell cycle arrest and apoptosis.
Figure 2: Experimental Workflow for In Vitro Synergy Testing. This diagram outlines the key steps for assessing the combined effect of this compound and SN38 on cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound and irinotecan synergy.[10]
Proliferation Assays
-
Cell Seeding: Plate colorectal cancer cell lines in 96-well plates at a density of 1500–3000 cells per well, depending on the growth characteristics of the specific cell line.
-
Incubation: Allow cells to adhere and grow overnight.
-
Treatment: Expose cells to one of the following conditions:
-
Vehicle control (DMSO)
-
This compound alone (50 nM or 100 nM)
-
SN38 alone (10 nM)
-
Combination of this compound and SN38 at the specified concentrations.
-
-
Live Cell Imaging: Monitor cell proliferation every 2–4 hours for a total of 120 hours using a live-cell imaging system (e.g., IncuCyte ZOOM™).
-
Data Analysis: Calculate synergy using the Bliss Additivity model based on the average proliferation at 120 hours. A value greater than 1 indicates a synergistic interaction.
Clonogenic Assays
-
Cell Seeding: Seed colorectal cancer cell lines in 6-well plates at a density of 3000 cells per well.
-
Incubation: Allow cells to adhere overnight.
-
Treatment: Expose cells to one of the following conditions for 72 hours:
-
Vehicle control
-
This compound alone (50 nM or 100 nM)
-
SN38 alone (2.5 nM)
-
Combination of this compound and SN38 at the specified concentrations.
-
-
Colony Formation: After the 72-hour treatment, replace the media with fresh, drug-free media and allow colonies to form over a period of 10-14 days.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the single agents or the combination as described in the proliferation assay protocol.
-
Cell Harvesting: After the desired treatment duration, harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and treat with RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Immunoblotting
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies against key DNA Damage Response (DDR) proteins (e.g., phosphorylated ATM, γH2AX) followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Conclusion
The combination of this compound and irinotecan represents a rational and active therapeutic strategy in preclinical cancer models.[10][11] The inhibition of ATM by this compound effectively sensitizes cancer cells to the DNA-damaging effects of irinotecan, leading to enhanced cell cycle arrest and tumor growth inhibition. The provided data and protocols offer a solid foundation for further investigation into this promising combination therapy. An ongoing clinical trial is evaluating this combination in patients with advanced cancers.[5][12][13]
References
- 1. Irinotecan - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 4. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.cuanschutz.edu [news.cuanschutz.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. adrenomedullin-1-12-human.com [adrenomedullin-1-12-human.com]
- 10. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Study to assess the safety and preliminary efficacy of this compound at increasing doses alone or in combination with other anti-cancer treatment in patients with advanced cancer [astrazenecaclinicaltrials.com]
A Head-to-Head Battle for Radiosensitization: AZD0156 vs. DNA-PK Inhibitors
For researchers, scientists, and drug development professionals, the quest for effective radiosensitizers—compounds that make cancer cells more susceptible to radiation therapy—is a critical frontier in oncology. Two prominent classes of inhibitors targeting the DNA Damage Response (DDR) have emerged as frontrunners: ATM inhibitors, exemplified by AZD0156, and DNA-dependent protein kinase (DNA-PK) inhibitors. This guide provides an objective, data-driven comparison of their performance in radiosensitization, supported by experimental evidence.
At the heart of this comparison lies the intricate cellular machinery that responds to DNA double-strand breaks (DSBs), the primary cytotoxic lesion induced by ionizing radiation. Ataxia-telangiectasia mutated (ATM) and DNA-PK are two key kinases that orchestrate the repair of these breaks. By inhibiting these crucial signaling nodes, this compound and DNA-PK inhibitors effectively cripple the cancer cell's ability to recover from radiation-induced damage, ultimately leading to enhanced cell death.
Mechanism of Action: A Tale of Two Pathways
This compound is a potent and selective inhibitor of the ATM kinase.[1][2][3] ATM is a primary sensor of DSBs and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[4] By blocking ATM, this compound prevents the activation of downstream effectors, thereby abrogating the G2/M cell cycle checkpoint and forcing cells with damaged DNA to enter mitosis, a lethal event.[5][6]
DNA-PK inhibitors, such as AZD7648 and peposertib (M3814), target the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the predominant DSB repair mechanism in human cells.[1][7][8] Inhibition of DNA-PK directly impedes the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage.[9][10]
Performance Data: A Quantitative Comparison
The efficacy of radiosensitizers is primarily evaluated through in vitro assays that measure cell survival, DNA damage, and cell cycle progression following irradiation. The following tables summarize key quantitative data from preclinical studies.
Table 1: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the reproductive viability of cells after treatment. A lower surviving fraction indicates greater cell killing.
| Inhibitor | Cell Line | Radiation Dose (Gy) | Inhibitor Concentration | Surviving Fraction (Radiation Alone) | Surviving Fraction (Radiation + Inhibitor) | Fold Enhancement | Reference |
| This compound | MCF-7 (Breast Cancer) | 2 | IC50 | ~0.60 | ~0.30 | ~2.0 | [5] |
| FaDu (Head & Neck Cancer) | 2 | 30 nM | ~0.55 | ~0.25 | ~2.2 | [11] | |
| NCI-H4441 (Lung Cancer) | 2 | 30 nM | ~0.40 | ~0.05 | ~8.0 | [11] | |
| AZD7648 | Hep3B (Liver Cancer) | 2 | 100 nM | ~0.70 | ~0.40 | ~1.75 | [1][7] |
| MC38 (Colon Cancer) | 4 | 1 µM | ~0.30 | ~0.05 | ~6.0 | [8] | |
| SCaBER (Bladder Cancer) | 2 | 250 nM | ~0.50 | ~0.20 | ~2.5 | ||
| Peposertib (M3814) | M12 (Melanoma) | 2.5 | 300 nM | ~0.45 | ~0.04 | ~11.25 | [1] |
| U251 (Glioblastoma) | 4 | 300 nM | ~0.40 | ~0.10 | ~4.0 | ||
| Direct Comparison | MCF7 (Breast Cancer) | 2 | 1 µM (M3814) | ~0.50 | ~0.04 | ~12.5 | [12] |
| MCF7 (Breast Cancer) | 2 | 1 µM (this compound) | ~0.50 | ~0.20 | ~2.5 | [12] |
Note: Surviving fractions are approximate values derived from published graphs for illustrative purposes.
Table 2: γH2AX Foci Formation
γH2AX is a marker for DNA double-strand breaks. An increase in the number or persistence of γH2AX foci indicates unresolved DNA damage.
| Inhibitor | Cell Line | Time Post-IR (hours) | Radiation Dose (Gy) | Inhibitor Concentration | γH2AX Foci/Cell (Radiation Alone) | γH2AX Foci/Cell (Radiation + Inhibitor) | Reference |
| This compound | FaDu | 4 | 5 | 30 nM | Increased | Significantly Increased | [13] |
| Peposertib (M3814) | M12 | 8 | 2.5 | 300 nM | ~10 | >25 | [1] |
| A549 p53KO | 144 | 5 | 1 µM | Low | High (in micronuclei) | [14] | |
| AZD7648 | STS PDX model | 72 | 6 | 3 µM | Increased | Significantly Increased | [15] |
Note: Quantitative foci counts are often presented as distributions; the table provides a simplified representation of the reported trends.
Table 3: Cell Cycle Analysis
Inhibition of DDR kinases often leads to perturbations in the cell cycle, preventing cells from repairing DNA damage before division.
| Inhibitor | Cell Line | Time Post-IR (hours) | Radiation Dose (Gy) | Inhibitor Concentration | Predominant Cell Cycle Effect | Reference |
| This compound | MCF-7 | 24 | 2 | IC50 | G0/G1 Arrest | [5] |
| Melanoma Cell Lines | 48 | 2 | 5-10 nM | G2/M Arrest | [6][15] | |
| AZD7648 | Hep3B | 24 | 4 | 100 nM | G2/M Arrest | [1][7] |
| Peposertib (M3814) | HeLa | 24 | 5 | 1 µM | G2/M Arrest | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony.
-
Cell Seeding: Cells are seeded at a low density in 6-well plates to allow for individual colony formation. The number of cells seeded is adjusted based on the expected toxicity of the treatment.
-
Inhibitor Treatment: Cells are pre-treated with the inhibitor (e.g., this compound or a DNA-PK inhibitor) for a specified period (typically 1-24 hours) before irradiation.
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, the medium is replaced with fresh medium (with or without the inhibitor, depending on the experimental design), and cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Calculation: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) x (1 / plating efficiency of control cells).
γH2AX Foci Immunofluorescence
This method visualizes and quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At desired time points after treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the inhibitor and/or radiation. At the desired time points, cells are harvested by trypsinization.
-
Fixation: Cells are fixed in cold 70% ethanol to preserve their DNA content.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.
-
Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Conclusion: Choosing the Right Tool for the Job
Both this compound and DNA-PK inhibitors have demonstrated significant potential as radiosensitizers in a variety of preclinical cancer models. The choice between targeting ATM or DNA-PK may depend on the specific genetic background of the tumor and the desired therapeutic window.
-
DNA-PK inhibitors appear to exhibit a more potent and direct radiosensitizing effect by crippling the primary DNA repair pathway for radiation-induced damage.[12] This can lead to dramatic increases in tumor cell killing. However, as NHEJ is also crucial for the repair of DNA in healthy tissues, there is a potential for increased normal tissue toxicity.[16]
-
This compound , by targeting the ATM signaling cascade, not only affects DNA repair but also disrupts critical cell cycle checkpoints. This multi-faceted approach can be highly effective, particularly in tumors with specific genetic alterations, such as p53 mutations, which may create a synthetic lethal interaction.[17] Some studies suggest that ATM inhibition might offer a wider therapeutic window by being less toxic to normal tissues compared to broader DNA repair inhibitors.[6][15]
Ultimately, the decision to pursue either an ATM or a DNA-PK inhibitor for clinical development will depend on a careful evaluation of efficacy and safety profiles in relevant preclinical models and, eventually, in well-designed clinical trials. The data presented here provide a foundational guide for researchers navigating this critical decision-making process.
References
- 1. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitisation of SCCVII tumours and normal tissues in mice by the DNA-dependent protein kinase inhibitor AZD7648 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peposertib as a radiosensitizing agent in the treatment of locally advanced rectal cancer - Hoyek - AME Clinical Trials Review [actr.amegroups.org]
- 4. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the ATM inhibitor this compound on the radiosensitivity of human breast cancer and lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study of peposertib and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In-solution staining and arraying method for the immunofluorescence detection of γH2AX foci optimized for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Head-to-Head Comparison of ATM Inhibitors: AZD0156 vs. M4076
A Comprehensive Guide for Researchers and Drug Development Professionals
The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a key target in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethal relationships with other DDR pathway defects. This guide provides a detailed, data-driven comparison of two prominent ATM inhibitors, AstraZeneca's AZD0156 and Merck KGaA's M4076 (lartesertib), to inform preclinical and clinical research.
Executive Summary
Both this compound and M4076 are potent and selective inhibitors of ATM kinase. Preclinical data demonstrate that both compounds effectively sensitize cancer cells to radiation and PARP inhibitors. M4076 has shown sub-nanomolar biochemical potency and has progressed to clinical trials. In contrast, the clinical development of this compound was discontinued due to treatment-limiting hematological toxicity observed in a Phase I trial. This guide presents a side-by-side view of their performance based on available preclinical data.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | M4076 |
| ATM Kinase Inhibition (IC50) | 0.58 nM (cellular assay, HT29 cells)[1] | 0.2 nM (biochemical assay)[2] |
| Cellular ATM Phosphorylation Inhibition (IC50) | Not explicitly stated in a comparable format | 9 - 64 nM (across a panel of 8 cancer cell lines)[2] |
| Selectivity against other PIKK family kinases | >1,000-fold selective for ATM over ATR, mTOR, and PI3K-alpha[1] | Not affected ATR-CHK1 or DNA-PK signaling up to 30 µM[2] |
Table 2: Preclinical In Vivo Efficacy
| Model | Treatment | This compound Efficacy | M4076 Efficacy |
| FaDu (Head & Neck) Xenograft | Inhibitor + Ionizing Radiation (IR) | Not reported in a comparable format | Showed strong dose-dependent sensitization with 5 x 2 Gy IR. At 25 mg/kg, led to complete tumor regression in a 6-week study with 60 Gy total IR.[2] |
| NCI-H1975 (Lung) Xenograft | Inhibitor + Ionizing Radiation (IR) | Enhanced tumor growth inhibitory effects of radiation.[3] | Strong dose-dependent sensitization with 10 x 2 Gy IR.[2] |
| Triple-Negative Breast Cancer (TNBC) PDX | Inhibitor + Olaparib | Improved efficacy of olaparib in two PDX models (HBCx-9 and HBCx-10).[4] | In a BRCA wild-type PDX model (HBC-x9), combination with rucaparib and niraparib showed a marked benefit.[2] |
| Colorectal Cancer Xenograft (SW620) | Inhibitor + Irinotecan | Tumor regression observed when combined with irinotecan.[5] | Combination with irinotecan showed enhanced antitumor efficacy.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATM signaling pathway targeted by both inhibitors and a general workflow for their preclinical evaluation.
Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.
Caption: General experimental workflow for preclinical evaluation of ATM inhibitors.
Experimental Protocols
In Vitro ATM Inhibition Assay (Cellular)
This protocol is a general representation based on methodologies described for this compound.[1][3]
-
Cell Culture: HT29 or other suitable cancer cells are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with varying concentrations of the ATM inhibitor (e.g., this compound) for 1 hour.
-
Induction of DNA Damage: Cells are exposed to ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM.
-
Lysate Preparation: After 1 hour post-irradiation, whole-cell lysates are prepared using appropriate lysis buffers.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated ATM (pATM-S1981) and total ATM.
-
Analysis: The levels of pATM are quantified and normalized to total ATM to determine the IC50 of the inhibitor.
In Vivo Xenograft Studies
This protocol is a generalized representation based on studies with both inhibitors.[2][3][6]
-
Cell Implantation: Human cancer cells (e.g., FaDu, NCI-H1975) are subcutaneously injected into immunocompromised mice. For patient-derived xenografts (PDX), tumor fragments are implanted.[2][6]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: vehicle control, inhibitor alone, DNA-damaging agent alone (e.g., radiation, olaparib), and the combination. Inhibitors are typically administered orally.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised at specific time points after the last dose to analyze target inhibition (e.g., pATM levels) by Western blot or immunohistochemistry.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the combination therapy compared to single agents.
Conclusion
Both this compound and M4076 have demonstrated potent ATM inhibition and significant preclinical efficacy in sensitizing cancer cells to DNA-damaging therapies. M4076 appears to have a favorable pharmacological profile that has allowed its progression into clinical trials, where its safety and efficacy are being evaluated. The discontinuation of this compound due to toxicity highlights the challenges in developing ATM inhibitors with a suitable therapeutic window. The data presented in this guide provides a valuable resource for researchers designing new studies in the field of DDR inhibition and for professionals evaluating the competitive landscape of ATM inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the DNA Damage Response Network: A Comparative Guide to AZD0156 and other DDR Inhibitors in Overcoming Therapeutic Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor AZD0156 with other DNA Damage Response (DDR) inhibitors, focusing on preclinical data related to cross-resistance and combination strategies. We delve into the experimental data, providing detailed protocols and visualizing key pathways and workflows to support further research and development in oncology.
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Cancer cells often have defects in DDR pathways, making them reliant on the remaining pathways for survival. This dependency creates a vulnerability that can be exploited by targeted therapies. Inhibitors of key DDR kinases, such as ATM, ATR, and PARP, are at the forefront of this therapeutic strategy. This compound, a potent and selective oral inhibitor of ATM kinase, has shown significant promise in preclinical studies, particularly in combination with other agents that induce DNA damage or inhibit parallel DDR pathways. This guide examines the data on this compound in the context of other DDR inhibitors, with a focus on overcoming therapeutic resistance.
Comparative Efficacy of this compound in Combination with Other DDR Inhibitors
Preclinical studies have demonstrated that this compound can potentiate the effects of PARP inhibitors (PARPi) and ATR inhibitors (ATRi) across a range of cancer cell lines. This synergistic effect is often attributed to the concept of synthetic lethality, where the inhibition of two key DDR pathways is catastrophically toxic to cancer cells.
This compound and PARP Inhibitors (e.g., Olaparib)
The combination of this compound and the PARP inhibitor olaparib has been shown to enhance anti-tumor activity in various cancer models, including those that are resistant to PARP inhibitors alone. Inhibition of ATM by this compound can create a "BRCAness" phenotype, rendering tumors sensitive to PARP inhibition.
| Cell Line | Cancer Type | Treatment | GI₅₀ (µM) | Fold Potentiation | Reference |
| Calu-6 | Lung | Olaparib | 1.8 | - | [1] |
| Olaparib + 33 nM this compound | 0.3 | 6.0 | [1] | ||
| NCI-H2122 | Lung | Olaparib | 2.5 | - | [1] |
| Olaparib + 33 nM this compound | 0.4 | 6.3 | [1] | ||
| KYSE-180 | Gastric | Olaparib | 1.2 | - | [1] |
| Olaparib + 33 nM this compound | 0.2 | 6.0 | [1] | ||
| HCC1806 | Breast (TNBC) | Olaparib | >10 | - | [1] |
| Olaparib + 33 nM this compound | 0.7 | >14 | [1] | ||
| NCI-N87TR | Gastric (Trastuzumab-Resistant) | Olaparib | ~2.5 | - | [2] |
| Olaparib + 0.1 µM this compound | <1 | >2.5 | [2] | ||
| SNU-216TR | Gastric (Trastuzumab-Resistant) | Olaparib | ~5 | - | [2] |
| Olaparib + 0.1 µM this compound | <1 | >5 | [2] |
Table 1: Growth Inhibition (GI₅₀) of Olaparib in Combination with this compound in Various Cancer Cell Lines.
In trastuzumab-resistant (TR) HER2-positive cancer cells, the combination of olaparib and this compound showed a stronger anti-tumor effect than olaparib monotherapy, with a synthetic lethal interaction observed exclusively in the resistant cells[2].
This compound and ATR Inhibitors (e.g., AZD6738/Ceralasertib, VE-822/Berzosertib)
The combination of ATM and ATR inhibitors has also demonstrated synergistic effects. Inhibition of ATR can lead to an accumulation of DNA double-strand breaks (DSBs), increasing the reliance on the ATM pathway for repair. Concurrently inhibiting ATM with this compound can therefore lead to enhanced cancer cell death.
| Cell Line | Cancer Type | Treatment Combination | Observation | Reference |
| SCLC Cell Lines (subset) | Small Cell Lung Cancer | AZD6738 (ATRi) + this compound | Synergy observed | [3] |
| Melanoma Cell Lines | Melanoma | This compound + Irradiation | Synergistic radiosensitization | [4] |
| VE-822 (ATRi) + Irradiation | Additive enhancement of toxicity | [4] |
Table 2: Synergistic Effects of this compound in Combination with ATR Inhibitors or Radiation.
In a study on melanoma cells, the ATM inhibitor this compound showed a synergistic radiosensitizing effect, whereas the ATR inhibitor VE-822 led to a more additive enhancement of radiation-related toxicity[4].
Signaling Pathways and Experimental Workflows
To understand the interplay between this compound and other DDR inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to study them.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments cited in the literature.
Clonogenic Survival Assay[1][4]
-
Cell Seeding: Cells are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound, another DDR inhibitor (e.g., olaparib or an ATRi), or the combination. For radiosensitization studies, cells are irradiated (e.g., 2 Gy) following inhibitor treatment.
-
Incubation: Plates are incubated for 7-14 days, allowing for colony formation.
-
Fixing and Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Immunoblotting for DDR Pathway Proteins[1][5]
-
Cell Lysis: Cells are treated as required, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies overnight at 4°C. Primary antibodies may include those against p-ATM (Ser1981), p-CHK2 (Thr68), γH2AX (Ser139), and loading controls like β-actin or GAPDH.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for γH2AX Foci[1]
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitors and/or radiation.
-
Fixation and Permeabilization: At the desired time point, cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100.
-
Blocking and Antibody Staining: Cells are blocked (e.g., with BSA) and incubated with a primary antibody against γH2AX, followed by an appropriate fluorescently labeled secondary antibody.
-
Mounting and Imaging: Coverslips are mounted with a DAPI-containing mounting medium to stain the nuclei and imaged using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per nucleus is quantified using image analysis software.
Overcoming Resistance with this compound Combinations
A key application of this compound is in overcoming resistance to other cancer therapies.
-
Overcoming PARP Inhibitor Resistance: In preclinical models, this compound has demonstrated the ability to re-sensitize PARP inhibitor-resistant cells to treatment. This is particularly relevant in tumors that have developed resistance to PARP inhibitors through mechanisms that do not involve the restoration of homologous recombination. By inhibiting ATM, this compound can impede the repair of olaparib-induced DNA damage, leading to increased DNA double-strand breaks, cell cycle arrest, and apoptosis[1].
-
Overcoming Resistance to Chemotherapy and Radiotherapy: Drugs targeting the DDR pathway, like this compound, are of interest for their ability to counteract the DDR induced by cytotoxic chemotherapy and radiation, which is a mechanism of resistance to these treatments[5]. In neuroblastoma models with alternative lengthening of telomeres (ALT), which are resistant to chemotherapy, this compound was able to reverse this resistance by inhibiting the constitutive ATM activation present in these cells[6].
-
Cross-talk with the ATR Pathway: While direct cross-resistance studies are limited, there is evidence of significant cross-talk between the ATM and ATR pathways. In some contexts, inhibition of one pathway can lead to a compensatory upregulation of the other. For example, loss of the nonsense-mediated decay factor UPF2 has been identified as a mechanism of resistance to ATR inhibitors. In these resistant cells, this compound was used to probe the compensatory activity of ATM[1]. This suggests that co-targeting both pathways could be a strategy to prevent or overcome resistance.
References
- 1. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AZD0156: A Comparative Analysis of Efficacy in ATM-Deficient vs. ATM-Proficient Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, in cancer cells with and without functional ATM protein. The data presented herein, derived from preclinical studies, highlights the differential response to this compound based on ATM status and its potential as a targeted therapy, particularly in combination with other DNA damage response (DDR) inhibitors like PARP inhibitors.
Executive Summary
Data Presentation: this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating this compound in isogenic FaDu cells (human pharyngeal squamous cell carcinoma), comparing the wild-type (ATM-proficient) to the knockout (ATM-deficient) variants.
Table 1: Potentiation of Olaparib Activity by this compound in ATM-Proficient vs. ATM-Deficient Cells
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| FaDu WT (ATM-Proficient) | Olaparib + 30 nmol/L this compound | Colony Survival | Significant potentiation of olaparib-induced cell killing | [3][4] |
| FaDu KO (ATM-Deficient) | Olaparib + 30 nmol/L this compound | Colony Survival | No significant potentiation observed | [4] |
| FaDu KO (ATM-Deficient) | Olaparib alone | Colony Survival | Intrinsically more sensitive to olaparib than FaDu WT cells | [3][4] |
Table 2: Effect of this compound on DNA Damage Markers in ATM-Proficient Cells
| Cell Line | Treatment | Time Point | Outcome Measure | Result | Reference |
| FaDu WT (ATM-Proficient) | 1 µmol/L Olaparib + 30 nmol/L this compound | 48 hours | γH2AX foci formation | Increased number of persistent γH2AX foci, indicating unrepaired DNA double-strand breaks | [3] |
| FaDu WT (ATM-Proficient) | 1 µmol/L Olaparib + 30 nmol/L this compound | 96 hours | Cleaved Caspase-3/7 Signal | 4-fold increase compared to single-agent controls, indicating apoptosis | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its efficacy.
Caption: DNA Damage Response Pathway with this compound and Olaparib.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Lines and Culture
-
Cell Lines: Isogenic FaDu wild-type (WT) and ATM-knockout (KO) cells were utilized.[3]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
Clonogenic Survival Assay
-
Cells were seeded in 6-well plates at a density determined to yield approximately 50-100 colonies per well.
-
After allowing cells to attach, they were pre-treated with either DMSO (vehicle control) or 30 nmol/L this compound for a specified duration.[3]
-
Following pre-treatment, cells were exposed to increasing doses of olaparib.
-
The cells were then incubated for 7-10 days to allow for colony formation.[3][4]
-
Colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated relative to the DMSO-treated control cells.[3]
Western Blotting for DDR Markers
-
Cells were treated with olaparib with or without a 1-hour pre-treatment of 30 nmol/L this compound.[3]
-
Whole-cell lysates were generated at various time points (e.g., 2 and 6 hours) post-treatment.[3]
-
Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against phosphorylated ATM (pATM-S1981), phosphorylated CHK2 (pCHK2-T68), and a loading control (e.g., GAPDH).
-
Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.
Immunofluorescence for γH2AX Foci
-
FaDu WT cells were grown on coverslips and treated with olaparib with or without 30 nmol/L this compound.
-
At 48 hours post-treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.[5]
-
Cells were incubated with a primary antibody against γH2AX.
-
After washing, cells were incubated with a fluorescently labeled secondary antibody.
-
Images were captured using a high-content imaging system, and the number of nuclear foci per cell was quantified.[6]
Conclusion
The available preclinical data strongly support a synthetic lethal interaction between PARP inhibition and ATM inhibition. This compound effectively abrogates ATM signaling, thereby sensitizing ATM-proficient tumor cells to PARP inhibitors and radiation.[3][4][6][7][8] This creates a therapeutic vulnerability that mirrors the inherent sensitivity of ATM-deficient cancers. These findings provide a clear rationale for the clinical investigation of this compound in combination with PARP inhibitors in patients with ATM-proficient tumors and for exploring its potential in other DDR-related therapeutic strategies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with olaparib and other agents in patients with advanced solid tumors.[9][10]
References
- 1. Facebook [cancer.gov]
- 2. ATM Kinase Inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Study to assess the safety and preliminary efficacy of this compound at increasing doses alone or in combination with other anti-cancer treatment in patients with advanced cancer [astrazenecaclinicaltrials.com]
Validating AZD0156 Target Engagement in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD0156, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, with other relevant alternatives in preclinical models. The content is designed to assist researchers in evaluating its target engagement through detailed experimental data and protocols.
Abstract
This compound is a highly selective and orally bioavailable inhibitor of ATM kinase, a critical component of the DNA damage response (DDR) pathway.[1] By inhibiting ATM, this compound prevents the phosphorylation of downstream substrates, thereby disrupting cell cycle checkpoints and DNA repair, ultimately leading to apoptosis in cancer cells. This guide details its performance against other ATM inhibitors and provides methodologies for key validation experiments.
Comparison of ATM Inhibitors
This compound demonstrates superior potency and selectivity compared to earlier generation ATM inhibitors such as KU-55933 and KU-60019. This enhanced selectivity minimizes off-target effects, a crucial aspect of therapeutic development.
| Inhibitor | ATM IC50 (µM) | ATR IC50 (µM) | mTOR IC50 (µM) | DNA-PK IC50 (µM) | Reference |
| This compound | 0.00058 (cell) | 6.2 (cell) | 0.61 (cell) | 0.14 (enzyme) | [1] |
| KU-55933 | 0.013 (enzyme) | >100 (enzyme) | 9.3 (enzyme) | 2.5 (enzyme) | [2] |
| KU-60019 | 0.006 (enzyme) | 0.83 (enzyme) | 0.15 (enzyme) | 0.07 (enzyme) | [2] |
Preclinical Performance of this compound
In preclinical studies, this compound has been shown to potentiate the effects of DNA-damaging agents like irinotecan and PARP inhibitors such as olaparib.
| Cancer Model | Combination Agent | Effect | Reference |
| Colorectal Cancer (CRC) Xenograft | Irinotecan | Tumor Regression | [1] |
| Triple-Negative Breast Cancer (TNBC) Xenograft | Olaparib | Enhanced anti-tumor effect | [3] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Radiation | Enhanced tumor growth inhibition | [4][5] |
| Gastric Cancer Cell Lines | Olaparib | Potentiated effects of olaparib | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of target engagement.
Western Blot for ATM Phosphorylation
This protocol is for the detection of phosphorylated ATM at Serine 1981 (p-ATM Ser1981), a key indicator of ATM activation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Phospho-ATM (Ser1981)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound and/or a DNA damaging agent. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ATM (Ser1981) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
Immunofluorescence for γH2AX Foci Formation
This assay visualizes DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.3% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBS
-
Primary antibody: Mouse anti-γH2AX (phospho S139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment and Seeding: Treat cells as required and seed them onto coverslips in a multi-well plate.
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[7]
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes.[7]
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.[7]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Single-cell suspension of the desired cell line
-
Complete culture medium
-
6-well plates or petri dishes
-
Fixation solution: e.g., methanol:acetic acid (3:1)
-
Staining solution: 0.5% crystal violet in methanol
Procedure:
-
Cell Seeding: Plate a known number of single cells into each well of a 6-well plate. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.[9][10]
-
Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound and/or other agents.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[10] A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Calculation: Calculate the plating efficiency and surviving fraction to determine the effect of the treatment on cell survival.
Mandatory Visualizations
ATM Signaling Pathway
Caption: ATM Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for Validating this compound Target Engagement.
Logical Relationship of this compound Action
Caption: Logical Flow of this compound Mechanism of Action.
References
- 1. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 10. Clonogenic Assay [bio-protocol.org]
Unveiling the Selectivity of AZD0156: A Comparative Analysis with Other PIKK Family Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the selectivity profile of AZD0156, a potent and orally bioavailable Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, with other inhibitors targeting the Phosphoinositide 3-kinase-related kinase (PIKK) family. The PIKK family, comprising ATM, ATR, DNA-PKcs, mTOR, and SMG1, plays a crucial role in cellular responses to DNA damage and stress, making them attractive targets for cancer therapy.
This guide presents quantitative data in a clear, tabular format for straightforward comparison, details the experimental protocols for key assays, and includes visualizations of the relevant signaling pathways and experimental workflows to provide a comprehensive overview for researchers in the field.
Selectivity Profile of PIKK Family Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PIKK family inhibitors. This data highlights the remarkable potency and selectivity of this compound for ATM.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity vs. Other PIKKs | Assay Type |
| This compound | ATM | 0.58 | >1000-fold vs. ATR, mTOR, DNA-PK | Cell-based |
| ATR | 6200 | - | Cell-based | |
| mTOR | 610 | - | Cell-based | |
| DNA-PKcs | 140 | - | Enzyme-based | |
| AZD1390 | ATM | 0.78 | Highly selective vs. ATR, DNA-PK, mTOR | Cell-based |
| M3541 | ATM | 0.25 | Highly selective | Cell-free |
| KU-55933 | ATM | 13 | >100-fold vs. DNA-PK | Enzyme-based |
| KU-60019 | ATM | 6.3 | >100-fold vs. DNA-PK | Enzyme-based |
| VE-822 (Berzosertib) | ATR | ~2 | Highly selective vs. ATM, DNA-PK, mTOR | Enzyme-based |
| CC-115 | DNA-PK | 2.6-4.8 (µM) | Dual DNA-PK/mTOR inhibitor | Cell-based |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used). The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.
Biochemical Kinase Assay (Luminescence-based)
This protocol describes a generic method for measuring kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant PIKK family kinases (ATM, ATR, DNA-PKcs, mTOR)
-
Kinase-specific peptide substrates
-
This compound and other test inhibitors
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Kinase Assay (Immunofluorescence-based)
This protocol details a method to assess the inhibition of ATM kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Human cancer cell line (e.g., HT29, U2OS)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a phosphorylated ATM substrate (e.g., anti-phospho-CHK2 Thr68, anti-phospho-KAP1 Ser824)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 2-10 Gy of ionizing radiation) to activate ATM.
-
Fixation and Permeabilization: After a short incubation period (e.g., 30-60 minutes) to allow for substrate phosphorylation, fix the cells with fixation solution and then permeabilize with permeabilization buffer.
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the phosphorylated substrate.
-
Normalize the signal to the number of cells (DAPI stain).
-
Calculate the percentage of inhibition and determine the IC50 values as described for the biochemical assay.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological context and the experimental process, the following diagrams are provided.
Caption: PIKK family signaling in response to DNA damage.
Caption: Workflow for a biochemical kinase selectivity assay.
Safety Operating Guide
Safe Disposal of AZD0156: A Procedural Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of AZD0156, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound is an orally bioavailable compound that functions as a potential chemo/radio-sensitizing and antineoplastic agent.[3][5] It inhibits ATM kinase activity, thereby preventing DNA damage checkpoint activation and disrupting DNA damage repair, which ultimately induces tumor cell apoptosis.[2][3][5] Given its cytotoxic potential, all handling and disposal procedures must be conducted with the utmost care and in accordance with institutional and regulatory standards.
Disposal Procedures for this compound
Proper disposal of this compound and its contaminated materials is crucial to prevent exposure and environmental contamination. The following step-by-step procedures should be followed:
-
Waste Segregation:
-
All solid waste contaminated with this compound, including personal protective equipment (PPE), weighing papers, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste, such as unused solutions or cell culture media containing this compound, should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Decontamination:
-
Work surfaces and equipment should be decontaminated after handling this compound. Use a validated decontamination procedure, typically involving a detergent solution followed by a chemical inactivating agent approved by your EHS office.
-
All materials used for decontamination, such as wipes and absorbents, must be disposed of as hazardous waste.
-
-
Waste Collection and Storage:
-
Hazardous waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal of this compound must be carried out by a licensed hazardous waste disposal company. The primary method of disposal is typically high-temperature incineration.
-
Safety and Handling Data
The following table summarizes key safety and handling information for this compound.
| Parameter | Value | Source |
| CAS Number | 1821428-35-6 | [1][5] |
| Molecular Formula | C₂₆H₃₁N₅O₃ | [1][5] |
| Molecular Weight | 461.6 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1][4] |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥95% | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound can be found in various research publications. For instance, studies on its efficacy in combination with other cancer therapies provide insights into its handling in both in vitro and in vivo settings.[6][7] These protocols typically involve the preparation of stock solutions in DMSO and further dilution in appropriate cell culture media or vehicle for animal administration.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD-0156 - LKT Labs [lktlabs.com]
- 5. ChemGood [chemgood.com]
- 6. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
